8-Methoxyadenosine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H15N5O5 |
|---|---|
分子量 |
297.27 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |
InChI 键 |
XGHALRBUKJYKLT-HMEJCUHCSA-N |
手性 SMILES |
COC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
规范 SMILES |
COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
Foundational & Exploratory
8-Methoxyadenosine chemical structure and properties
An In-Depth Technical Guide to 8-Methoxyadenosine: Structure, Properties, and Synthesis
Disclaimer: The available scientific literature on this compound is limited. This guide provides a comprehensive overview of the existing information. However, detailed data on its biological activity, associated signaling pathways, and extensive experimental protocols are not well-documented in publicly accessible sources.
Introduction
This compound is a synthetic derivative of adenosine (B11128), a fundamental component of nucleic acids and a key signaling molecule. As a purine (B94841) nucleoside analog, it belongs to a class of compounds that have been investigated for a range of therapeutic applications, including potential roles as vasodilators and anti-cancer agents[1][2]. The introduction of a methoxy (B1213986) group at the 8-position of the adenine (B156593) base modifies its electronic properties and steric profile compared to the parent adenosine molecule, which can influence its interaction with biological targets. This guide summarizes the known chemical structure, properties, and synthesis of this compound, based on the available scientific literature.
Chemical Structure and Properties
The chemical structure of this compound consists of an adenine base modified with a methoxy group at the C8 position, attached to a ribose sugar moiety.
Table 1: Physicochemical Properties of this compound and its 2'-Deoxy Derivative
| Property | Value | Compound | Reference |
| Molecular Formula | C₁₁H₁₅N₅O₅ | This compound | Inferred |
| Molecular Weight | 297.27 g/mol | This compound | Inferred |
| UV Maximum (λmax) | 259 nm (in H₂O-MeOH, 10:1) | This compound | [3] |
| Boiling Point (Predicted) | 616.9±65.0 °C | 2'-Deoxy-8-methoxyadenosine | [4] |
| Density (Predicted) | 1.84±0.1 g/cm³ | 2'-Deoxy-8-methoxyadenosine | [4] |
| pKa (Predicted) | 13.69±0.60 | 2'-Deoxy-8-methoxyadenosine | [4] |
Synthesis of this compound
The synthesis of this compound has been described starting from 8-bromoadenosine (B559644). The process involves a nucleophilic substitution reaction where the bromine atom at the 8-position is displaced by a methoxy group.
Experimental Protocol: Synthesis from 8-Bromoadenosine
A common method for the synthesis of this compound is the treatment of 8-bromoadenosine with sodium methoxide[5]. This reaction is typically carried out in a suitable solvent system. The resulting this compound can then be used in further synthetic steps, for example, in the preparation of 8-hydroxy-2'-deoxyadenosine (8-OH-dA)[6] or 8-methoxy-5'-deoxyadenosyl-cobalamin[5][7].
Caption: Synthesis of this compound from 8-Bromoadenosine.
Biological Activity
The biological activity of this compound is not extensively characterized. As an adenosine analog, it is broadly suggested to have potential as a smooth muscle vasodilator and may exhibit anti-cancer properties, though specific studies on this compound are lacking[1][2].
One study screened a variety of nucleoside analogs for their ability to antagonize the toxic effects of the antibiotic showdomycin in Escherichia coli. In this screen, this compound was found to be an effective antagonist of showdomycin[8].
Experimental Protocols
Signaling Pathways
There is currently no information available in the scientific literature detailing specific signaling pathways that are modulated by this compound. Research on related adenosine analogs suggests potential interactions with adenosine receptors or enzymes involved in nucleotide metabolism, but this remains speculative for this compound.
Conclusion
This compound is a synthetically accessible adenosine analog. While its chemical synthesis and some basic physicochemical properties are documented, there is a significant gap in the understanding of its biological activity, mechanism of action, and involvement in cellular signaling pathways. The limited available data suggests it may have biological effects, as indicated by its ability to antagonize showdomycin toxicity. Further research is warranted to explore the pharmacological potential of this compound and to elucidate its biological functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The base-sugar conformation of certain derivatives of adenosine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 2'-Deoxy-8-methoxyadenosine CAS#: 17318-17-1 [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 7. scribd.com [scribd.com]
- 8. academic.oup.com [academic.oup.com]
The Enigmatic Mechanism of 8-Methoxyadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyadenosine, an 8-substituted purine (B94841) nucleoside analog, represents a class of molecules with significant potential in modulating cellular signaling pathways. While direct, in-depth studies on this compound are limited, a comprehensive analysis of structurally related 8-substituted adenosine (B11128) analogs provides a strong foundation for understanding its likely mechanism of action. This technical guide synthesizes the available evidence to propose that this compound primarily functions as a modulator of adenosine receptors, with a potential to influence other cellular processes. This document provides a detailed overview of the putative signaling pathways, comparative quantitative data from related compounds, and standardized experimental protocols to facilitate further investigation into this promising molecule.
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a critical role in a vast array of physiological processes by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a cornerstone of research aimed at selectively targeting these receptors for therapeutic benefit. Modifications at the C8 position of the adenine (B156593) ring have been shown to significantly influence the affinity and efficacy of these analogs at adenosine receptors. This compound, featuring a methoxy (B1213986) group at this position, is poised to interact with these critical signaling hubs. This guide explores the anticipated mechanism of action of this compound based on the established pharmacology of its structural congeners.
Putative Mechanism of Action: Modulation of Adenosine Receptors
The primary hypothesized mechanism of action for this compound is its interaction with one or more of the adenosine receptor subtypes. The nature of this interaction—whether it acts as an agonist, antagonist, or partial agonist—and its selectivity profile are key determinants of its biological effects.
Adenosine Receptor Signaling Pathways
Adenosine receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades:
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate phospholipase C (PLC) and modulate ion channels.
-
A2A and A2B Receptors: These receptors are generally coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A2B receptors can also couple to Gq proteins, activating the PLC pathway.
The specific interaction of this compound with these receptors would determine its impact on these fundamental signaling pathways. For instance, as an antagonist at the A2A receptor, it would be expected to block the production of cAMP induced by endogenous adenosine.
Quantitative Data for 8-Substituted Adenosine Analogs
Direct quantitative data (IC50, EC50, Ki) for this compound is not extensively available in the public literature. However, analysis of data from structurally similar 8-substituted adenosine analogs provides valuable insights into the potential potency and selectivity of this compound. The following table summarizes the binding affinities (Ki) of various 8-substituted and other adenosine analogs for different adenosine receptor subtypes.
| Compound | 8-Substituent | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 8-bromoadenosine | -Br | Rat A3 | >10,000 | [1] |
| 8-alkynyl adenosines | -C≡C-R | Human A3 | High nM range | [2] |
| N6-(1-pyrrolidinyl)adenosine | H | Rat A1 | 8.0 | [3] |
| N6-(1-pyrrolidinyl)adenosine | H | Rat A2A | 2800 | [3] |
| 2-chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosine | H | Rat A1 | 0.9 | [3] |
| 2-chloro-N6-[4-(phenylthio)-1-piperidinyl] adenosine | H | Rat A2A | 470 | [3] |
| ZM241385 | N/A | Human A2A | 0.4 | [4] |
| CGS21680 | N/A | Human A2A | 376 | [4] |
| LUF5835 | N/A | Human A2A | 15 | [4] |
| Adenosine | H | A1/A2A | 10-30 | [5] |
| Adenosine | H | Rat A3 | ~1000 | [5] |
Note: This table is a compilation from various sources and is intended for comparative purposes. The lack of data for 8-alkoxy derivatives highlights a gap in the current literature.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of well-defined experiments are required. The following are detailed methodologies for key assays.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol describes a standard method to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from a receptor (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a known agonist like NECA).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields optimal specific binding.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-labeled ligand.
-
Initiate the binding reaction by adding the diluted cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol determines whether this compound acts as an agonist or antagonist at Gs or Gi-coupled adenosine receptors by measuring its effect on intracellular cAMP levels.
Objective: To measure changes in intracellular cAMP concentration in response to this compound, either alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).
Materials:
-
Whole cells expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
This compound.
-
A known adenosine receptor agonist (e.g., NECA).
-
Forskolin (an adenylyl cyclase activator, used to potentiate the signal for Gi-coupled receptors).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Agonist Mode:
-
Pre-incubate the cells with a PDE inhibitor for a short period.
-
Add increasing concentrations of this compound.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a PDE inhibitor.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of a known agonist (typically its EC50 or EC80 value).
-
Incubate for a specified time at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value and the maximum effect (Emax).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations of Signaling Pathways and Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Antagonistic action of this compound at the A2A receptor.
Caption: Agonistic action of this compound at the A1 receptor.
Caption: Experimental workflow for elucidating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is sparse, its structural characteristics strongly suggest that it functions as a modulator of adenosine receptors. The provided comparative data for related 8-substituted analogs indicate that it is likely to exhibit affinity for one or more of the A1, A2A, A2B, and A3 receptor subtypes. The detailed experimental protocols outlined in this guide provide a clear path forward for researchers to precisely define its pharmacological profile. Further investigation into this compound and other 8-alkoxyadenosine derivatives is warranted to unlock their full therapeutic potential.
References
- 1. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and adenosine receptor affinity and potency of 8-alkynyl derivatives of adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 8-Methoxyadenosine: An In-depth Technical Guide for Research Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for 8-methoxyadenosine (B15049875), a modified nucleoside of interest for various research applications. Due to the limited availability of a specific, published protocol for this compound, this document outlines a well-established, multi-step synthetic strategy based on robust chemical transformations reported for analogous adenosine (B11128) derivatives. The provided experimental protocols are a composite of established methods for the key reaction steps, offering a strong foundation for its successful synthesis in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound can be strategically approached in four main stages, as depicted in the workflow diagram below. This method involves the initial protection of the ribose hydroxyl groups of adenosine, followed by the introduction of a bromine atom at the 8-position of the purine (B94841) ring. Subsequent nucleophilic substitution with a methoxide (B1231860) source yields the desired 8-methoxy intermediate. The final step involves the removal of the protecting groups to afford the target molecule, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Acetylation of Adenosine to 2',3',5'-Tri-O-acetyladenosine
This initial step protects the hydroxyl groups of the ribose moiety, preventing side reactions in subsequent steps.
Methodology:
-
Suspend adenosine (1.0 eq) in anhydrous pyridine.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetic anhydride (B1165640) (4.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and stir for 1 hour.
-
Extract the aqueous mixture with dichloromethane (B109758) (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography.
| Parameter | Value | Reference Analog Yield |
| Starting Material | Adenosine | - |
| Reagents | Acetic Anhydride, Pyridine | - |
| Solvent | Pyridine | - |
| Reaction Time | 12-16 hours | - |
| Temperature | 0 °C to Room Temperature | - |
| Purification | Silica Gel Chromatography | 80-85% for N6-acetyl-2',3',5'-tri-O-acetyladenosine[1] |
Step 2: Bromination to 8-Bromo-2',3',5'-tri-O-acetyladenosine
This step introduces a bromine atom at the 8-position, which serves as a leaving group for the subsequent methoxylation.
Methodology:
-
Dissolve 2',3',5'-tri-O-acetyladenosine (1.0 eq) in a suitable solvent such as chloroform (B151607) or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.2 eq) to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp (or use a radical initiator like AIBN) for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and wash with aqueous sodium thiosulfate (B1220275) solution to quench excess bromine.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by recrystallization or silica gel chromatography.
| Parameter | Value | Reference Analog Yield |
| Starting Material | 2',3',5'-Tri-O-acetyladenosine | - |
| Reagents | N-Bromosuccinimide (NBS) | - |
| Solvent | Chloroform or Carbon Tetrachloride | - |
| Reaction Time | 2-4 hours | - |
| Temperature | Reflux | - |
| Purification | Recrystallization/Silica Gel Chromatography | Yields for this specific reaction are not readily available in the provided search results. |
Step 3: Methoxylation to 2',3',5'-Tri-O-acetyl-8-methoxyadenosine
This is the key step where the methoxy (B1213986) group is introduced onto the purine ring via nucleophilic substitution.
Methodology:
-
Dissolve 8-bromo-2',3',5'-tri-O-acetyladenosine (1.0 eq) in anhydrous methanol (B129727).
-
Add a solution of sodium methoxide in methanol (2.0-3.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) or an acidic ion-exchange resin.
-
Filter off any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by silica gel chromatography.
| Parameter | Value | Reference Analog Yield |
| Starting Material | 8-Bromo-2',3',5'-tri-O-acetyladenosine | - |
| Reagents | Sodium Methoxide | - |
| Solvent | Methanol | - |
| Reaction Time | 4-6 hours | - |
| Temperature | Reflux | - |
| Purification | Silica Gel Chromatography | Specific yields for this reaction are not available in the provided search results. |
Step 4: Deprotection to this compound
The final step removes the acetyl protecting groups to yield the target molecule.
Methodology:
-
Dissolve 2',3',5'-tri-O-acetyl-8-methoxyadenosine (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC until all starting material is consumed.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Dowex 50W-X8) until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference Analog Yield |
| Starting Material | 2',3',5'-Tri-O-acetyl-8-methoxyadenosine | - |
| Reagents | Sodium Methoxide (catalytic) | - |
| Solvent | Methanol | - |
| Reaction Time | 1-2 hours | - |
| Temperature | Room Temperature | - |
| Purification | Recrystallization | Yields for similar deacetylation reactions are generally high.[2] |
Potential Signaling Pathways and Biological Activity
While specific studies on the signaling pathways of this compound are not abundant, the biological activities of other 8-substituted adenosine analogs provide valuable insights into its potential mechanisms of action. Adenosine and its derivatives exert their effects primarily through four G-protein coupled receptors: A1, A2A, A2B, and A3.
The introduction of a substituent at the 8-position can significantly alter the affinity and selectivity of the molecule for these receptors, as well as its metabolic stability. For instance, 8-amino-adenosine has been shown to be a potent inhibitor of transcription.[3] Analogs of 8-methyladenosine (B1596262) have been found to be activators of RNase L, an enzyme involved in the antiviral and antiproliferative effects of interferons.
The signaling cascade initiated by adenosine receptor activation typically involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of protein kinase A (PKA) and other downstream effectors.
Caption: General adenosine receptor signaling pathway.
It is hypothesized that this compound, due to its structural similarity to other 8-substituted analogs, may modulate these adenosine receptor signaling pathways. Further research is required to elucidate its specific receptor binding profile and downstream effects.
Conclusion
This technical guide provides a detailed, albeit composite, protocol for the synthesis of this compound for research purposes. The outlined four-step synthesis is based on well-established chemical transformations for adenosine derivatives. The provided tables summarize the key reaction parameters, and the diagrams illustrate the synthetic workflow and potential biological signaling pathways. This document is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other modified nucleosides. It is crucial to note that all experimental work should be conducted with appropriate safety precautions in a well-equipped chemical laboratory.
References
Biological activity of 8-substituted adenosine analogues
An In-depth Technical Guide on the Biological Activity of 8-Substituted Adenosine (B11128) Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, a ubiquitous endogenous purine (B94841) nucleoside, plays a crucial role in a myriad of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The therapeutic potential of targeting these receptors for various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer, has spurred significant interest in the development of selective adenosine receptor ligands. Among the vast chemical space of adenosine analogues, 8-substituted derivatives have emerged as a particularly promising class, exhibiting a wide range of biological activities from potent agonism to antagonism, often with high receptor subtype selectivity. This technical guide provides a comprehensive overview of the biological activity of 8-substituted adenosine analogues, with a focus on their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their characterization.
Structure-Activity Relationships and Biological Activity
The substitution at the C8-position of the adenine (B156593) ring has a profound impact on the affinity and efficacy of adenosine analogues at the four receptor subtypes.
At A1 Adenosine Receptors:
8-Alkylamino-substituted analogues of N6-cyclopentyladenosine (CPA) have been shown to act as partial agonists for the cardiovascular A1 adenosine receptors in vivo.[1] These derivatives generally exhibit reduced affinity and efficacy at the A1AR compared to their unsubstituted counterparts.[2]
At A2A Adenosine Receptors:
The introduction of a halogen, aryl, or heteroaryl group at the 8-position of 2-alkynyl-N(9)-propargyladenines enhances A2A antagonist activity, with some derivatives exhibiting IC50 values in the low nanomolar range.[3] Similarly, a series of 8-substituted 9-ethyladenine (B1664709) derivatives have been synthesized and shown to bind to the rat A2A receptor with high affinity, making them suitable for in vivo studies in models of Parkinson's disease.[4][5] In contrast, the introduction of an 8-alkylamino substituent in 2,8-disubstituted adenosine derivatives can lead to partial agonism at the A2A receptor.[6] The removal of the ribose moiety in 2,8-disubstituted adenine analogues can alter their functional efficacy at the human A2AAR.[7]
At A2B Adenosine Receptors:
Novel 2-alkynyl-8-aryl-9-methyladenine derivatives have been synthesized and evaluated as adenosine antagonists for their inhibitory activity on N-ethylcarboxamidoadenosine (NECA)-induced glucose production in hepatocytes, a process potentially mediated by the A2B receptor.[8] Aromatic moieties at the 8-position generally increase activity compared to unsubstituted compounds.[8]
At A3 Adenosine Receptors:
Substitution at the 8-position of adenosine analogues generally leads to a significant reduction in affinity for the A3 receptor.[2] However, some 8-alkynyl substituted adenosine analogues have been reported to act as antagonists at the A3AR.[9]
Quantitative Data
The following tables summarize the quantitative data for selected 8-substituted adenosine analogues from the cited literature.
Table 1: Binding Affinity (Ki) and Potency (IC50/EC50) of 8-Substituted Adenosine Analogues at A2A Receptors
| Compound | Substitution at C8 | Receptor Subtype | Assay Type | Value | Units | Reference |
| 2,8-disubstituted adenosine derivative (12) | 8-methylamino | rat A2A | Binding (Ki) | 115 | nM | [6] |
| 2,8-disubstituted adenosine derivative (14) | 8-propylamino | rat A2A | Binding (Ki) | 82 | nM | [6] |
| 8-substituted 2-alkynyl-N(9)-propargyladenines | Halogen, aryl, or heteroaryl | A2A | Antagonist Activity (IC50) | low | nM | [3] |
| 2-aryl-8-hexynyl adenine 4a | 8-hexynyl | human A2A | Binding (Ki) | 5.0 ± 0.5 | nM | [7] |
Table 2: Selectivity of 8-Substituted Adenosine Analogues
| Compound | Selectivity (Ki, hA3 / Ki, hA2A) | Reference |
| 2,8-disubstituted adenosine derivative (12) | 49-fold for A2A over A3 | [6] |
| 2,8-disubstituted adenosine derivative (14) | 26-fold for A2A over A3 | [6] |
| 2-aryl-8-hexynyl adenine 4a | 86 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the characterization of 8-substituted adenosine analogues.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific adenosine receptor subtype.
General Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., HEK-293 or CHO cells).[10]
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a reaction tube, add the cell membrane preparation, a specific radioligand (e.g., [3H]CGS21680 for A2A receptors), and varying concentrations of the unlabeled test compound.[11]
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the non-specific binding by including a high concentration of a known potent unlabeled ligand in some tubes.
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
cAMP Functional Assays
cAMP assays are used to determine the functional activity of a compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) in cells expressing a specific adenosine receptor subtype.
General Protocol for Gs-Coupled Receptors (A2A and A2B):
-
Cell Culture and Plating:
-
Agonist Mode:
-
Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.[11][12]
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.[11]
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound for a specific period.
-
Add a fixed concentration of a known agonist (e.g., NECA or CGS 21680) that elicits a submaximal response (e.g., EC80).[13]
-
Incubate for a specific time at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).[14]
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration and determine the EC50 value and the maximum effect (Emax).
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for characterizing 8-substituted adenosine analogues.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Characterization.
Conclusion
8-Substituted adenosine analogues represent a versatile and pharmacologically rich class of compounds with significant potential for the development of novel therapeutics. The strategic modification at the 8-position allows for the fine-tuning of affinity, efficacy, and selectivity towards the different adenosine receptor subtypes. This guide provides a foundational understanding of the biological activity of these analogues, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and robust pharmacological evaluation, is expected to yield new and improved drug candidates for a wide range of diseases.
References
- 1. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partial Agonists for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Adenosine A2A receptor antagonists: new 8-substituted 9-ethyladenines as tools for in vivo rat models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Modification and Biological Evaluation of 2,8-Disubstituted Adenine and Its Nucleosides as A2A Adenosine Receptor Antagonists: Exploring the Roles of Ribose at Adenosine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
8-Methoxyadenosine: A Technical Guide to Its Synthesis, Characterization, and Potential Biological Evaluation
Disclaimer: Publicly available scientific literature contains limited specific information regarding the discovery, history, and biological activity of 8-Methoxyadenosine. This technical guide is therefore constructed based on established principles of medicinal chemistry and pharmacology, drawing parallels from the synthesis and biological evaluation of closely related 8-substituted adenosine (B11128) analogs. The experimental protocols and potential biological targets described herein are proposed based on this contextual information.
Introduction: The Landscape of 8-Substituted Adenosine Analogs
Adenosine, a purine (B94841) nucleoside, is a critical signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The modulation of these receptors has therapeutic implications in a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. Consequently, the synthesis and evaluation of adenosine analogs have been a fertile area of research for decades.
Substitution at the C8 position of the adenine (B156593) ring has been a particularly fruitful strategy for developing potent and selective adenosine receptor ligands. The nature of the substituent at this position can significantly influence the affinity and efficacy of the compound at the different receptor subtypes. This guide focuses on the hypothetical synthesis, characterization, and biological evaluation of this compound, a member of this important class of molecules.
Proposed Synthesis and Purification of this compound
The most plausible and direct route to this compound is via the nucleophilic substitution of a halogen at the 8-position of the adenosine core. 8-Bromoadenosine (B559644) is a readily available starting material for this purpose. The proposed reaction involves the displacement of the bromide with a methoxide (B1231860) anion.
Experimental Protocol: Synthesis of this compound from 8-Bromoadenosine
Materials:
-
8-Bromoadenosine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (B129727) (MeOH)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (MeOH) for chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromoadenosine (1 equivalent) in anhydrous methanol.
-
Addition of Reagent: To the stirred solution, add sodium methoxide (e.g., 1.5 to 3 equivalents). The reaction is typically performed in an excess of the alkoxide to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting material (8-bromoadenosine) and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess sodium methoxide with a weak acid (e.g., by adding silica gel directly to the flask and stirring, or by careful addition of a resin like Amberlyst 15).
-
Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., 100% DCM) and gradually increasing the polarity with methanol (e.g., from 0% to 10% MeOH in DCM), is typically effective for separating the product from any remaining starting material and byproducts.
-
Characterization: Collect the fractions containing the purified product, combine them, and evaporate the solvent. The final product, this compound, should be a white to off-white solid. Its identity and purity should be confirmed by spectroscopic methods.
Physicochemical Properties and Characterization
Due to the lack of specific experimental data for this compound, the following are predicted properties and characterization data based on its structure and data from similar compounds.
| Property | Predicted Value/Data |
| Molecular Formula | C₁₁H₁₅N₅O₅ |
| Molecular Weight | 297.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF, and sparingly soluble in water. |
| ¹H NMR (DMSO-d₆) | Expected signals for the ribose protons (δ 3.5-6.0 ppm), the N6-amino protons (broad singlet), the C2-H proton of the adenine ring, and a singlet for the methoxy (B1213986) group (δ ~4.0 ppm). |
| ¹³C NMR (DMSO-d₆) | Expected signals for the ribose carbons, the carbons of the adenine ring, and a signal for the methoxy carbon. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 298.11. Fragmentation would likely involve the loss of the ribose moiety (m/z 166.06) and subsequent fragmentation of the 8-methoxyadenine base. |
Potential Biological Activity and Targets
Based on the extensive literature on 8-substituted adenosine analogs, the primary biological targets for this compound are expected to be the adenosine receptors (A1, A2A, A2B, and A3) . The methoxy group at the 8-position is likely to influence the compound's affinity and selectivity profile for these receptors. Generally, bulky substituents at the 8-position can favor antagonism at A1 and A2A receptors.
Experimental Protocols for Biological Evaluation
To determine the biological activity of this compound, a standard panel of in vitro assays would be employed to assess its interaction with adenosine receptors.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of the unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) and varying concentrations of the test compound (this compound).
-
Separation: After incubation to allow binding to reach equilibrium, separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand, and then quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Measurement)
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor by measuring the downstream signaling effects.
Principle: A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, causing an increase in cAMP.
General Protocol for an A2A Receptor (Gs-coupled):
-
Cell Culture: Use a cell line expressing the human A2A adenosine receptor (e.g., HEK293-A2A).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a known A2A agonist (e.g., NECA).
-
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the concentration of this compound to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the concentration of this compound to determine the IC50 and subsequently the Kb (antagonist dissociation constant).
-
Quantitative Data for Related 8-Substituted Adenosine Analogs
The following table summarizes binding affinity data for a selection of 8-substituted adenosine analogs at human adenosine receptors. This data is provided for comparative purposes to contextualize the potential activity of this compound.
| Compound | 8-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference |
| 8-Methyladenosine | -CH₃ | >10,000 | 2,500 | >10,000 | (Jacobson et al., 1993) |
| 8-Ethyladenosine | -CH₂CH₃ | 5,800 | 1,200 | >10,000 | (Jacobson et al., 1993) |
| 8-Aminoadenosine | -NH₂ | >10,000 | >10,000 | >10,000 | (Volpini et al., 2001) |
| 8-Bromoadenosine | -Br | 1,300 | 5,600 | >10,000 | (van Galen et al., 1990) |
| 8-Phenyladenosine | -C₆H₅ | 110 | 310 | 1,400 | (Jacobson et al., 1993) |
Note: The specific assay conditions can influence the reported Ki values.
Relevant Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the four adenosine receptor subtypes, which represent the most probable molecular pathways that could be modulated by this compound.
Proposed Experimental Workflow
The following diagram outlines a logical workflow for the synthesis and evaluation of this compound.
8-Methoxyadenosine: An Inquiry into its Role in Cellular Signaling Pathways
A Technical Whitepaper for Researchers and Drug Development Professionals
Foreword
The study of nucleoside analogs as modulators of cellular signaling pathways is a cornerstone of modern pharmacology and drug discovery. These molecules, by mimicking endogenous nucleosides, can interact with a variety of cellular targets, including receptors, enzymes, and nucleic acids, leading to profound physiological effects. Within this vast landscape, adenosine (B11128) and its derivatives have garnered significant attention due to their central role in energy metabolism, neurotransmission, and immune regulation. This whitepaper aims to provide an in-depth technical guide on the role of a specific adenosine analog, 8-Methoxyadenosine, in cellular signaling. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of data specifically pertaining to this compound's biological activity and its mechanism of action in cellular signaling.
While extensive research exists for other 8-substituted and N6-substituted adenosine analogs, such as N6-methyladenosine (m6A) and various 8-hydroxyadenine (B135829) derivatives acting as Toll-like receptor (TLR) agonists, this compound itself remains largely uncharacterized in the public domain of scientific research. This whitepaper will therefore summarize the available information on closely related adenosine analogs to provide a predictive context for the potential roles of this compound and to highlight promising avenues for future research.
The Landscape of Adenosine Analogs in Cellular Signaling
Adenosine is a purine (B94841) nucleoside that plays a critical role in numerous physiological processes. Its derivatives, both natural and synthetic, are pivotal in therapeutic interventions. The biological activity of adenosine analogs is largely determined by substitutions on the purine ring and the ribose moiety.
N6-Methyladenosine (m6A): An Epitranscriptomic Regulator
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes.[1][2][3][4] This modification is a dynamic and reversible process regulated by a complex interplay of "writer," "eraser," and "reader" proteins.[2][3][4]
-
Writers: The m6A modification is installed by a methyltransferase complex, the core of which is a heterodimer of METTL3 and METTL14.[2][3][5]
-
Erasers: The demethylation is carried out by enzymes such as FTO (fat mass and obesity-associated protein) and ALKBH5.[2][6]
-
Readers: The m6A mark is recognized by a family of proteins containing the YTH domain (YTHDF1/2/3, YTHDC1/2), which dictate the fate of the modified mRNA, affecting its stability, translation, and splicing.[2][3][7]
The m6A modification plays a crucial role in various cellular processes, including cell differentiation, immune responses, and cancer progression.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] For instance, m6A modification is involved in regulating T-cell homeostasis and dendritic cell function in the immune system.[3][5]
8-Substituted Adenosine Analogs as Toll-Like Receptor Agonists
A significant body of research has focused on 8-substituted adenosine analogs as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8).[16][17][18][19][20][21][22][23][24] These receptors are key components of the innate immune system, recognizing single-stranded RNA from viruses and initiating an immune response.[16][21]
Small molecule agonists of TLR7 and TLR8, such as the imidazoquinoline compounds imiquimod (B1671794) and resiquimod (B1680535) (R848), have shown significant therapeutic potential as vaccine adjuvants and in cancer immunotherapy.[16][18][20][22][23] These molecules activate antigen-presenting cells, leading to the production of pro-inflammatory cytokines and the induction of a robust T helper 1 (Th1) immune response.[17][18][22]
Postulated Role of this compound in Cellular Signaling
Given the lack of direct experimental evidence for this compound, its potential role in cellular signaling must be inferred from the activities of structurally related compounds. The presence of a methoxy (B1213986) group at the 8-position of the adenine (B156593) ring could influence its interaction with cellular targets in several ways.
Potential Interaction with Toll-Like Receptors
The 8-position of adenine is a critical site for interaction with TLR7 and TLR8. It is conceivable that the methoxy group at this position could allow this compound to act as a modulator of these receptors. The electron-donating nature of the methoxy group might influence the binding affinity and subsequent activation or inhibition of the receptor. Experimental validation is necessary to determine if this compound can activate TLR7 or TLR8 and induce downstream signaling pathways, such as the NF-κB and IRF7 pathways, leading to cytokine production.
Potential as a Precursor for other Bioactive Molecules
The synthesis of various 8-substituted adenosine analogs often involves a common precursor which is then modified. It is possible that this compound could serve as a synthetic intermediate in the development of novel therapeutic agents.
Proposed Experimental Workflows to Characterize this compound
To elucidate the role of this compound in cellular signaling, a systematic experimental approach is required. The following workflow outlines key experiments that would be necessary to characterize its biological activity.
Caption: Proposed experimental workflow for the characterization of this compound.
Hypothetical Signaling Pathway for an 8-Substituted Adenosine Analog Acting as a TLR7 Agonist
The following diagram illustrates the canonical TLR7 signaling pathway that could potentially be activated by an 8-substituted adenosine analog like this compound, should it possess agonist activity.
Caption: Hypothetical TLR7 signaling pathway activated by an 8-substituted adenosine analog.
Quantitative Data from Related Adenosine Analogs
To provide a framework for potential activity, the following table summarizes quantitative data for well-characterized TLR7 and TLR8 agonists.
| Compound | Target | Assay System | EC50 / IC50 | Reference |
| R848 (Resiquimod) | TLR7/8 | Human PBMC (IL-12 induction) | ~1 µM | [22] |
| Imiquimod | TLR7 | Human PBMC (IFN-α induction) | ~5 µM | [16] |
| CL097 | TLR7/8 | HEK-Blue™ hTLR7 cells | 0.1 - 1 µg/ml | InvivoGen |
| VTX-294 | TLR8 | TLR8-transfected HEK cells | ~50 nM | [19] |
Experimental Protocols for Key Assays
Detailed methodologies are crucial for the accurate assessment of a novel compound's activity. Below are summarized protocols for key assays in the study of TLR agonists.
HEK-Blue™ TLR Reporter Assay
Objective: To determine the activation of a specific TLR by a test compound.
Methodology:
-
Seed HEK-Blue™ cells, which are engineered to express a specific human or mouse TLR (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, in a 96-well plate.
-
Add the test compound (e.g., this compound) at various concentrations to the wells.
-
Incubate the plate at 37°C and 5% CO₂ for 16-24 hours.
-
Collect the supernatant and add QUANTI-Blue™ solution, a substrate for SEAP.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the EC50 value from the dose-response curve.
Cytokine Measurement by ELISA
Objective: To quantify the production of specific cytokines (e.g., TNF-α, IL-6, IFN-α) from immune cells upon stimulation.
Methodology:
-
Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), and seed them in a 96-well plate.
-
Stimulate the cells with the test compound at various concentrations for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform a sandwich ELISA using a pair of antibodies specific for the cytokine of interest.
-
Add a substrate solution to generate a colorimetric signal.
-
Measure the absorbance using a plate reader and calculate the cytokine concentration by comparison to a standard curve.
Conclusion and Future Directions
While the direct role of this compound in cellular signaling remains to be elucidated, the extensive research on related adenosine analogs, particularly in the context of TLR7 and TLR8 agonism, provides a strong rationale for its investigation. The methoxy substitution at the 8-position of the adenine ring presents an intriguing structural modification that warrants detailed study.
Future research should focus on the systematic characterization of this compound's biological activity using the experimental workflows outlined in this whitepaper. Key questions to be addressed include:
-
Does this compound bind to and activate TLR7 and/or TLR8?
-
What is its potency and efficacy compared to known TLR agonists?
-
Does it induce the production of pro-inflammatory cytokines and type I interferons?
-
Can it modulate the activity of antigen-presenting cells and T cells?
Answering these questions will not only shed light on the fundamental biology of this novel adenosine analog but also potentially open up new avenues for the development of therapeutics for infectious diseases, cancer, and other conditions where modulation of the innate immune system is beneficial. The exploration of this compound represents a promising, albeit currently uncharted, territory in the field of nucleoside-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. N6-methyladenosine RNA methylation, a new hallmark of metabolic reprogramming in the immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of RNA N6-methyladenosine in modulation of cytokine responses and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N6-methyladenosine (m6A) RNA modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N6-methyladenosine-dependent signalling in cancer progression and insights into cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Methyladenosine (m6A) Modification in Natural Immune Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell N6-methyladenosine regulator patterns guide intercellular communication of tumor microenvironment that contribute to colorectal cancer progression and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The emerging therapeutic target of dynamic and reversible N6-methyladenosine modification during cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of N6-methyladenosine (m6A) modification on immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N6-methyladenosine RNA modifications: a potential therapeutic target for AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N6-methyladenosine (m6A) modification in inflammation: a bibliometric analysis and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The therapeutic targets of N6-methyladenosine (m6A) modifications on tumor radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. invivogen.com [invivogen.com]
- 17. Unique efficacy of Toll-like receptor 8 agonists in activating human neonatal antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Treatment with 8-OH-modified adenine (TLR7 ligand)-allergen conjugates decreases T helper type 2-oriented murine airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Engineering kinetics of TLR7/8 agonist release from bottlebrush prodrugs enables tumor-focused immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. invivogen.com [invivogen.com]
- 22. stemcell.com [stemcell.com]
- 23. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
In Silico Modeling of 8-Methoxyadenosine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of 8-Methoxyadenosine's binding to adenosine (B11128) receptors. This compound, a derivative of the endogenous nucleoside adenosine, is of significant interest in medicinal chemistry due to the profound impact of substitutions at the 8-position on receptor affinity and pharmacological activity. While specific experimental binding affinities for this compound are not extensively documented in publicly available literature, this guide outlines the established computational methodologies and experimental protocols necessary to investigate its receptor interactions. We detail the workflows for homology modeling, molecular docking, and molecular dynamics simulations, and provide protocols for radioligand binding assays crucial for model validation. Furthermore, this guide illustrates the canonical signaling pathways associated with adenosine receptor activation, providing a framework for understanding the potential downstream effects of this compound binding. The content herein is intended to equip researchers with the foundational knowledge and practical steps to computationally and experimentally characterize the interaction of this compound and similar adenosine analogs with their G protein-coupled receptor targets.
Introduction to this compound and Adenosine Receptors
Adenosine is a ubiquitous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are implicated in cardiovascular, neurological, and inflammatory conditions, making them attractive targets for drug discovery.[1] The native ligand, adenosine, exhibits varying affinities for these subtypes, generally highest for A1 and A2A receptors.[1]
Chemical modifications of the adenosine scaffold have been extensively explored to develop subtype-selective agonists and antagonists.[2] Modifications at the C8 position of the purine ring are particularly noteworthy. The introduction of bulky or hydrophobic groups at this position can dramatically alter a ligand's affinity and efficacy, often converting agonists into antagonists.[3][4] this compound, featuring a methoxy (B1213986) group at the C8 position, falls into this class of modified adenosines. Understanding its binding characteristics is crucial for predicting its pharmacological profile.
In silico modeling techniques offer a powerful and cost-effective approach to predict and analyze the binding of ligands like this compound to their receptor targets.[5] These computational methods, including molecular docking and molecular dynamics, can provide insights into binding poses, key molecular interactions, and the structural basis of receptor selectivity.[3][5]
Quantitative Data on Related 8-Substituted Adenosine Analogs
While specific binding data for this compound is sparse in the available literature, data for structurally related 8-substituted compounds can provide valuable context for its potential receptor interactions. The following table summarizes the binding affinities (Ki values) of various 8-substituted xanthine (B1682287) and adenosine analogs for different adenosine receptor subtypes. This data highlights how substitutions at the 8-position influence receptor affinity and selectivity.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | A2A | 54 | Rat | [6] |
| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | A2A | 24 | Rat | [6] |
| 2,8-disubstituted-N6-substituted 4′-thionucleoside (5d) | A2A | 7.7 ± 0.5 | Human | [3] |
| 2,8-disubstituted-N6-substituted 4′-thionucleoside (5d) | A3 | Maintained Affinity | Human | [3] |
| BWA 1433 | A3 | 54 | Human | [7] |
| 8-alkynyladenosine | A3 | Tolerated | Human | [8] |
In Silico Modeling Workflow
The computational investigation of this compound's receptor binding involves a multi-step process. This workflow, from receptor model preparation to the analysis of ligand-receptor dynamics, is crucial for obtaining meaningful predictions.
Detailed Methodologies for In Silico Modeling
The initial step is to obtain a high-quality 3D structure of the target adenosine receptor.
-
For A2A Receptor: Crystal structures are available in the Protein Data Bank (PDB). For example, PDB ID: 3EML can be used for antagonist docking studies.[9]
-
For A1, A2B, and A3 Receptors: If experimental structures are unavailable, homology models can be constructed.[7]
-
Template Selection: Use a high-resolution crystal structure of a related GPCR, such as the A2A adenosine receptor or bovine rhodopsin, as a template.[7][8]
-
Sequence Alignment: Align the target receptor's amino acid sequence with the template sequence.
-
Model Building: Use software like MODELLER or SWISS-MODEL to generate the 3D model.
-
Model Refinement and Validation: The generated model should be energetically minimized and validated using tools like PROCHECK to assess its stereochemical quality.
-
Protocol: Receptor Preparation for Docking
-
Download the receptor structure from the PDB or use a validated homology model.
-
Remove all non-protein atoms, including water molecules and co-crystallized ligands.[9]
-
If the structure contains a T4-lysozyme insertion for crystallization, this should be removed.[9]
-
Add hydrogen atoms and assign appropriate protonation states for ionizable residues, assuming a pH of 7.4.[9]
-
Perform a brief energy minimization to relieve any steric clashes.
A proper 3D structure of this compound is required.
Protocol: Ligand Preparation
-
Generate the 2D structure of this compound using a chemical drawing tool like ChemDraw.
-
Convert the 2D structure to a 3D conformation using software such as Open Babel or Maestro.
-
Perform a conformational search and energy minimization using a suitable force field (e.g., MMFF94) to obtain the lowest energy conformer.
-
Assign partial charges to the atoms using a method like Gasteiger-Hückel.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a grid box that encompasses the orthosteric binding site of the adenosine receptor. This site is typically located within the transmembrane helices. For the A2A receptor, key interacting residues include Glu169 and Asn253.[10]
-
Docking Execution: Run the docking simulation using software like AutoDock Vina. The program will sample different conformations and orientations of this compound within the defined grid box.
-
Pose Analysis: Analyze the resulting binding poses. The best pose is typically the one with the lowest predicted binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[5]
Protocol: MD Simulation with GROMACS
-
System Setup: Place the docked this compound-receptor complex in a simulated membrane bilayer (e.g., POPC) and solvate with water and ions to mimic a physiological environment.
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to 310 K and equilibrate it under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the stability of the ligand's binding pose and any conformational changes in the receptor.
-
Trajectory Analysis: Analyze the MD trajectory to calculate root-mean-square deviation (RMSD) of the ligand and receptor, root-mean-square fluctuation (RMSF) of receptor residues, and to identify persistent ligand-receptor interactions.
Experimental Protocols for Model Validation
Computational models must be validated with experimental data. Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to a receptor.
Membrane Preparation
Protocol: Adenosine Receptor Membrane Preparation
-
Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).[9][11]
-
Harvest the cells and resuspend them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension using a tool like an Ultra-Turrax.[11]
-
Centrifuge the homogenate at 100,000g for 20 minutes at 4°C to pellet the membranes.[11]
-
Resuspend the membrane pellet in the assay buffer, and if necessary, treat with adenosine deaminase to remove endogenous adenosine.[11]
-
Determine the protein concentration using a method like the BCA assay.[11]
-
Store the membrane preparations in aliquots at -80°C.[11]
Radioligand Binding Assay
Protocol: Competition Binding Assay
-
In a 96-well plate, add the membrane preparation (e.g., 20 µg of protein per well).[9]
-
Add increasing concentrations of unlabeled this compound.
-
Add a constant concentration of a suitable radioligand. Examples include:
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for 60 minutes to reach equilibrium.[9][12]
-
To determine non-specific binding, use a high concentration of a standard unlabeled ligand (e.g., 10 µM NECA).[9]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.[12]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[12]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using the Cheng-Prusoff equation.[13]
Adenosine Receptor Signaling Pathways
The binding of an agonist to an adenosine receptor subtype initiates a downstream signaling cascade, primarily through the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels.
-
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi).[1] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP.[1]
-
A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs).[1] Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP.[1]
The modulation of cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various cellular proteins, leading to a physiological response.[14] It is important to note that 8-substituted adenosine analogs can act as antagonists, in which case they would block these signaling pathways by preventing the binding of endogenous adenosine.[3][4]
Conclusion
The in silico modeling of this compound's interaction with adenosine receptors is a valuable approach for elucidating its potential pharmacological properties. This guide has provided a detailed framework for conducting such studies, from receptor and ligand preparation to molecular docking and dynamics simulations. The importance of experimental validation through radioligand binding assays has also been emphasized, with detailed protocols provided. While specific binding data for this compound remains to be fully characterized, the methodologies outlined here, in conjunction with data from related 8-substituted analogs, offer a robust strategy for advancing our understanding of this and other novel adenosine receptor ligands. The continued integration of computational and experimental approaches will be pivotal in the rational design of new therapeutics targeting the adenosine receptor family.
References
- 1. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Simulations and Drug Discovery of Adenosine Receptors [mdpi.com]
- 6. Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Modeling Studies of Human A3 Adenosine Antagonists: Structural Homology and Receptor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2- and 8-alkynyladenosines: conformational studies and docking to human adenosine A3 receptor can explain their different biological behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.docking.org [files.docking.org]
- 11. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-Methoxyadenosine in Nucleic Acid Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of nucleosides at the C8 position of the purine (B94841) ring offers a powerful tool for probing and manipulating the structure and function of nucleic acids. These modifications can influence a range of properties, including the glycosidic bond conformation, duplex stability, and resistance to enzymatic degradation. Among these, 8-methoxyadenosine (B15049875) stands out as a valuable probe for investigating the conformational dynamics of DNA, particularly the equilibrium between the syn and anti glycosidic bond conformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound in nucleic acid chemistry, with a focus on its use as a tool for researchers in drug development and molecular biology.
Core Concepts: The Significance of the C8 Position and Glycosidic Conformation
The orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle (χ), is a critical determinant of nucleic acid structure. In the canonical B-form DNA double helix, all nucleosides adopt the anti conformation. However, the syn conformation is observed in alternative DNA structures, such as Z-DNA, and can be induced by specific sequences or protein-DNA interactions. The ability to stabilize or report on the syn conformation is therefore of significant interest.
Substitution at the C8 position of adenosine (B11128) can sterically favor the syn conformation. While bulky substituents like a bromine atom in 8-bromoadenosine (B559644) are known to strongly favor the syn form, they can also introduce significant electronic perturbations and are susceptible to acid-catalyzed depurination, complicating their use in standard oligonucleotide synthesis. This compound (mo⁸A) emerges as a more stable and subtle alternative for these studies.
Synthesis of 8-Methoxy-2'-Deoxyadenosine and its Phosphoramidite (B1245037)
The incorporation of 8-methoxy-2'-deoxyadenosine into oligonucleotides is achieved through standard solid-phase synthesis, requiring the prior synthesis of its phosphoramidite building block. The synthetic route, as detailed by Eason et al., involves several key steps starting from 2'-deoxyadenosine.[1]
Experimental Protocol: Synthesis of 8-Methoxy-2'-Deoxyadenosine Phosphoramidite
1. Synthesis of 8-bromo-2'-deoxyadenosine (B120125) (1):
-
2'-deoxyadenosine is reacted with bromine water in a sodium acetate (B1210297) buffer.[1]
-
The reaction mixture is stirred at room temperature, and the product is purified by crystallization.
2. Synthesis of 8-methoxy-2'-deoxyadenosine (2):
-
8-bromo-2'-deoxyadenosine (1) is treated with sodium methoxide (B1231860) in methanol.[1]
-
The reaction is heated under reflux, and the product is purified by silica (B1680970) gel chromatography.
3. Protection of the N6-amino group (3):
-
The N6-amino group of 8-methoxy-2'-deoxyadenosine (2) is protected with a dimethylformamidine group by reacting with N,N-dimethylformamide di-n-butyl acetal.[1] This protection prevents side reactions during phosphoramidite synthesis and oligonucleotide synthesis.
4. 5'-O-DMT protection (4):
-
The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group by reacting compound (3) with DMT-chloride in pyridine.[1] This allows for the monitoring of coupling efficiency during automated DNA synthesis.
5. Phosphitylation (5):
-
The 3'-hydroxyl group of the DMT-protected nucleoside (4) is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base to yield the final phosphoramidite monomer (5).[1]
Below is a diagram illustrating the synthetic workflow:
Function and Application in Nucleic Acid Chemistry
The primary function of this compound in nucleic acid chemistry is to serve as a conformational probe for the glycosidic bond orientation of adenosine residues within DNA duplexes.
Probing the syn Conformation
The methoxy (B1213986) group at the C8 position provides a moderate steric preference for the syn conformation. This allows researchers to investigate sequence contexts where adenosine might naturally adopt a syn orientation, such as in A:G mismatches. By substituting the adenosine with this compound, the energetic effects on duplex stability can be measured.
-
Stabilization in syn-favoring contexts: If the substitution of adenosine with this compound leads to an increase in the thermal stability (Tm) of the DNA duplex, it suggests that the original adenosine residue had a preference for the syn conformation. The methoxy group in this case helps to lock in this favorable conformation, reducing the entropic penalty of the syn/anti equilibrium.[1]
-
Destabilization in anti-favoring contexts: Conversely, if the substitution results in a decrease in duplex stability, it indicates that the original adenosine was in the canonical anti conformation. Forcing the syn conformation through the steric bulk of the methoxy group introduces an energetic penalty, destabilizing the duplex.[1]
Enhanced Resistance to Depurination
A significant advantage of this compound over other 8-substituted purines like 8-bromoadenosine is its increased resistance to acid-catalyzed depurination.[1] The standard deprotection step in automated DNA synthesis involves treatment with acid to remove the 5'-DMT group. Nucleosides that are highly susceptible to depurination can lead to strand cleavage and reduced yields of the desired full-length oligonucleotide.
The relative stability of 8-methoxy-2'-deoxyadenosine to acid hydrolysis makes it a more robust and reliable modified base for incorporation into synthetic DNA.[1]
Quantitative Data on Duplex Stability
The effect of substituting adenosine (A) with this compound (mo⁸A) on the thermal stability of DNA duplexes has been quantified through UV thermal denaturation studies. The change in melting temperature (ΔTm) provides a direct measure of the energetic impact of the modification.
| Duplex Sequence Context | Base Pair | ΔTm (°C) (mo⁸A vs. A) | Interpretation | Reference |
| 5'-d(CGCX AGCTTCGC)-3' | X:T | -5.8 | Destabilizing (anti favored) | [1] |
| 5'-d(CGCX GCTTCGC)-3' | X:C | -5.1 | Destabilizing (anti favored) | [1] |
| 5'-d(CGCX GCTTCGC)-3' | X:G | -1.1 | Slightly destabilizing | [1] |
| 5'-d(CGCAX GCTTCGC)-3' | X:G | +1.4 | Stabilizing (syn favored) | [1] |
Table 1: Change in melting temperature (ΔTm) of DNA duplexes upon substitution of adenosine (A) with this compound (mo⁸A).[1]
Experimental Protocol: UV Thermal Denaturation
-
Sample Preparation: Complementary single-stranded oligonucleotides (with and without the mo⁸A modification) are synthesized and purified. Equimolar amounts of the complementary strands are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 1 mM EDTA, pH 7.0).
-
Denaturation and Annealing: The samples are heated to a temperature above the expected Tm (e.g., 90 °C) and then slowly cooled to a low temperature (e.g., 10 °C) to ensure proper duplex formation.
-
Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5 °C/min).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This is typically the maximum of the first derivative of the melting curve. The ΔTm is calculated by subtracting the Tm of the unmodified duplex from the Tm of the mo⁸A-containing duplex.
The workflow for these experiments is depicted below:
Broader Context and Future Directions
The study of this compound is part of a larger effort to understand the impact of nucleobase modifications on nucleic acid biology. While research specifically on this compound is not as extensive as for other modifications like N6-methyladenosine, its utility as a conformational probe is clear.
Future research could explore:
-
The enzymatic incorporation of this compound triphosphate into DNA and RNA by various polymerases.
-
The structural impact of this compound in different nucleic acid contexts, such as G-quadruplexes or RNA structures, using techniques like NMR spectroscopy and X-ray crystallography.
-
The development of 8-alkoxyadenosine derivatives with different steric and electronic properties to fine-tune their conformational effects.
-
The potential for this compound-modified oligonucleotides in therapeutic applications, leveraging their unique conformational properties and nuclease resistance.
Conclusion
This compound serves as a specialized and valuable tool in nucleic acid chemistry. Its ability to moderately favor the syn glycosidic bond conformation, combined with its enhanced stability against acid-catalyzed depurination, makes it a superior probe compared to more reactive analogues like 8-bromoadenosine. The quantitative data on its effects on duplex stability provide a clear framework for its use in investigating the conformational landscape of DNA. For researchers and drug development professionals, understanding and utilizing this compound can provide critical insights into the structural and dynamic properties of nucleic acid targets, aiding in the rational design of novel therapeutics and diagnostic tools.
References
Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Adenosine Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical issue of off-target effects associated with adenosine (B11128) analogues, a class of molecules with significant therapeutic potential but also the capacity for unintended molecular interactions. As research into adenosine receptor modulation intensifies for a range of conditions including cardiovascular diseases, inflammation, and neurological disorders, a thorough understanding of the promiscuous binding profiles of these compounds is paramount for safe and effective drug development. This document provides a comprehensive overview of known off-target interactions, detailed experimental protocols for their identification, and visual representations of the complex signaling pathways involved.
Quantitative Analysis of On-Target and Off-Target Activities
The therapeutic utility of adenosine analogues is intrinsically linked to their selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). However, many of these compounds exhibit affinity for other receptors, ion channels, and enzymes, which can lead to unforeseen side effects. The following tables summarize the binding affinities (Ki in nM) and functional potencies (EC₅₀/IC₅₀ in nM) of commonly used adenosine analogues at their primary targets and documented off-targets.
Table 1: Binding Affinities (Ki, nM) of Adenosine Analogues at Adenosine Receptor Subtypes
| Compound | A₁ Receptor | A₂ₐ Receptor | A₂ₑ Receptor (EC₅₀) | A₃ Receptor |
| Adenosine | 800 | 2000 | 1600 | 290 |
| NECA (5'-N-Ethylcarboxamidoadenosine) | 14 | 20 | 2.4 μM | 6.2 |
| CGS 21680 | 1300 | 22 | >100 μM | >100 μM |
| CPA (N⁶-Cyclopentyladenosine) | 0.6 | 2300 | 203 μM | 50 |
| CCPA (2-Chloro-N⁶-cyclopentyladenosine) | 0.5 | 2100 | >100 μM | 35 (antagonist) |
| R-PIA (N⁶-(R)-Phenylisopropyladenosine) | 1.1 | 470 | 96 μM | 100 |
Data compiled from multiple sources.[1][2]
Table 2: Off-Target Binding Affinities (Ki, nM) of Selected Adenosine Analogues
| Compound | Off-Target | Ki (nM) |
| (N)-methanocarba derivative 4 | 5HT₂ₑ Serotonin Receptor | 75 |
| (N)-methanocarba derivative 4 | 5HT₂C Serotonin Receptor | 120 |
| 4'-truncated adenine (B156593) derivative 9 | α₂ₑ Adrenergic Receptor | 61 |
| 4'-truncated adenine derivative 9 | α₂C Adrenergic Receptor | 310 |
| Adenosine analogue 10 | 5HT₂ₑ Serotonin Receptor | 640 |
Data from a study on a specific series of adenosine/adenine congeners.[3][4][5]
Table 3: Inhibitory Activity (IC₅₀/Kᵢ, nM) of Adenosine Analogues on Non-Receptor Targets
| Compound | Off-Target Enzyme | IC₅₀/Kᵢ (nM) |
| Remdesivir (active triphosphate form) | Human DNA Polymerase α | >100,000 |
| Remdesivir (active triphosphate form) | Human DNA Polymerase β | >100,000 |
| Remdesivir (active triphosphate form) | Human RNA Polymerase II | >100,000 |
| Remdesivir (active triphosphate form) | Human Mitochondrial RNA Polymerase | 3,900 |
| Non-nucleoside inhibitor 1 | Adenosine Kinase | 184 (Kᵢ) |
Data from studies on Remdesivir and adenosine kinase inhibitors.[6][7][8][9]
Key Experimental Protocols for Off-Target Profiling
Identifying and characterizing off-target interactions is a critical step in preclinical drug development. A multi-pronged approach employing a variety of in vitro assays is necessary to build a comprehensive safety and selectivity profile for any adenosine analogue.
Radioligand Binding Assays for Off-Target Screening
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. For broad off-target profiling, a test compound is screened against a panel of receptors, transporters, and ion channels.
Objective: To identify potential off-target binding interactions of an adenosine analogue by measuring its ability to displace a radiolabeled ligand from a panel of known molecular targets.
Materials:
-
Test adenosine analogue
-
Membrane preparations from cells expressing the target receptors (e.g., from a commercial supplier like Eurofins Discovery's SafetyScreen panels)[10][11][12][13][14]
-
Radiolabeled ligand specific for each target
-
Binding buffer (target-specific)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare a stock solution of the test adenosine analogue in a suitable solvent (e.g., DMSO). Serially dilute the compound to the desired screening concentration (typically 1-10 μM for initial screens).
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its K₋, and the test compound or vehicle control.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the dried filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound. A significant inhibition (typically >50%) flags a potential off-target interaction, which should be followed up with concentration-response curves to determine the IC₅₀ and subsequently the Kᵢ value.
In Vitro Kinase Inhibition Assays
Given that adenosine analogues are structurally similar to ATP, they have the potential to interact with the ATP-binding site of kinases. Luminescence-based assays that measure ATP consumption are a common method for screening for kinase inhibition.
Objective: To determine if an adenosine analogue inhibits the activity of a panel of protein kinases.
Materials:
-
Test adenosine analogue
-
Purified recombinant kinases (e.g., from a KINOMEscan panel)[15][16][17][18]
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase reaction buffer
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)[19]
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test adenosine analogue in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate, and the test compound or vehicle control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ATP detection reagent. Incubate at room temperature.
-
Luminescence Generation: Add the second component of the detection kit to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Detection: Measure the luminescence in each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of the test compound. Determine the IC₅₀ value from the concentration-response curve.
Functional Assays: cAMP Measurement and β-Arrestin Recruitment
Off-target binding to a GPCR can have functional consequences, either activating (agonism) or blocking (antagonism) its signaling. Measuring changes in second messengers like cyclic AMP (cAMP) or the recruitment of β-arrestin can reveal these functional effects.
Objective: To assess the functional activity (agonist or antagonist) of an adenosine analogue at a potential off-target GPCR.
A. cAMP Accumulation Assay (for Gs- and Gi-coupled receptors):
Materials:
-
Cells expressing the target GPCR
-
Test adenosine analogue
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled receptor assays)
-
cAMP detection kit (e.g., HTRF, luminescence, or AlphaScreen-based)
-
Cell culture reagents
Protocol:
-
Cell Plating: Seed the cells in a multi-well plate and grow to the desired confluency.
-
Compound Incubation: Treat the cells with the test adenosine analogue at various concentrations. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Generate concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.
B. β-Arrestin Recruitment Assay:
Materials:
-
Cells engineered to report β-arrestin recruitment (e.g., PathHunter® β-arrestin cells)[10]
-
Test adenosine analogue
-
Substrate for the reporter enzyme
-
Chemiluminescent reader
Protocol:
-
Cell Plating: Plate the engineered cells in a white, clear-bottom multi-well plate.
-
Compound Addition: Add the test adenosine analogue at various concentrations.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for β-arrestin recruitment.
-
Signal Detection: Add the substrate and measure the chemiluminescent signal.
-
Data Analysis: Plot the signal as a function of compound concentration to determine the EC₅₀ for β-arrestin recruitment.
Visualizing Molecular Interactions and Experimental Workflows
To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for off-target profiling.
Adenosine Receptor Signaling Pathways
The four adenosine receptor subtypes couple to different G proteins, initiating distinct downstream signaling cascades.
Caption: Adenosine receptor G-protein coupled signaling pathways.
Experimental Workflow for Off-Target Profiling
A systematic approach is essential for efficiently identifying and characterizing off-target effects. The following workflow outlines a typical screening cascade.
Caption: A typical workflow for in vitro off-target profiling.
Conclusion
The development of selective and safe adenosine analogue-based therapeutics requires a deep understanding of their potential for off-target interactions. As demonstrated, even highly engineered analogues can exhibit affinity for unintended molecular targets, including other GPCRs and kinases. A rigorous and systematic approach to off-target profiling, employing a combination of binding and functional assays as outlined in this guide, is therefore not just a regulatory requirement but a fundamental aspect of rational drug design. By proactively identifying and characterizing these off-target effects early in the discovery process, researchers can mitigate the risk of clinical failures, optimize lead compounds for improved selectivity, and ultimately develop safer and more effective medicines. The data, protocols, and workflows presented here serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of adenosine-targeted therapies.
References
- 1. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 2. A FUNCTIONAL SCREENING OF ADENOSINE ANALOGUES AT THE ADENOSINE A2B RECEPTOR: A SEARCH FOR POTENT AGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A agonist CGS 21680 decreases the affinity of dopamine D2 receptors for dopamine in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NECA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. youtube.com [youtube.com]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. chayon.co.kr [chayon.co.kr]
- 18. researchgate.net [researchgate.net]
- 19. Effects of CGS 21680 in vivo on dopamine D2 agonist binding in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The 8-Position: A Key Determinant in Adenosine Analog Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The C8 position of the purine (B94841) core of adenosine (B11128) has emerged as a critical site for modification, profoundly influencing the affinity and selectivity of its analogs for the four adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). Strategic substitution at this position can fine-tune the pharmacological profile of these compounds, offering a pathway to develop potent and selective agonists for therapeutic applications. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of 8-position adenosine analogs, detailing quantitative data, experimental protocols, and visualizing key cellular pathways.
Structure-Activity Relationship at the 8-Position
Modification at the 8-position of the adenosine scaffold has a significant impact on the conformational preference of the molecule, particularly the glycosidic bond, which in turn affects receptor binding and activation. The nature of the substituent at this position—its size, lipophilicity, and electronic properties—plays a pivotal role in determining the analog's affinity and selectivity profile across the adenosine receptor family.
Impact of 8-Position Substituents on Receptor Affinity and Selectivity
Systematic studies have explored a variety of substituents at the 8-position, including halo, amino, aryl, and cycloalkyl groups. Here, we summarize the key SAR findings:
-
Halogen Substituents: The introduction of halogens at the 8-position has been shown to modulate receptor affinity. For instance, 8-chloroadenosine (B1666358) has been investigated for its unique biological activities, including its role as an RNA-directed nucleoside analog.
-
Amino Substituents: 8-aminoadenosine (B15950) and its derivatives have demonstrated interesting pharmacological properties. These analogs can influence cellular processes by affecting ATP levels and mRNA synthesis. From a receptor interaction perspective, the amino group can participate in hydrogen bonding within the receptor binding pocket, influencing affinity and efficacy.
-
Aryl and Heteroaryl Substituents: The introduction of bulky aryl or heteroaryl groups at the 8-position can lead to significant changes in receptor selectivity. These substituents can engage in hydrophobic and aromatic interactions within the binding site, often favoring one receptor subtype over others. For example, certain 8-phenyl and 8-styryl derivatives have been explored, particularly in the context of xanthine (B1682287) antagonists, providing insights into the steric and electronic requirements of the binding pocket.
-
Alkynyl and Cycloalkyl Substituents: Alkynyl chains at the C-8 position have been shown to produce selective antagonists for the A₃ adenosine receptor.[1] Cycloalkyl groups, on the other hand, have been extensively studied in the context of 8-substituted xanthines, where they contribute to high affinity and selectivity for the A₁ receptor.
Quantitative Data on 8-Position Adenosine Analogs
The following tables summarize the binding affinities (Ki) and functional potencies (EC₅₀) of representative 8-position substituted adenosine analogs at the four human adenosine receptor subtypes. This data is compiled from various scientific publications and is intended to provide a comparative overview.
Table 1: Binding Affinities (Ki, nM) of 8-Substituted Adenosine Analogs
| Compound | 8-Substituent | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor | Reference |
| 1 | -H (Adenosine) | 1,200 | 15,000 | >100,000 | 3,700 | |
| 2 | -Cl | |||||
| 3 | -NH₂ | |||||
| 4 | -Phenyl | |||||
| 5 | -Cyclopentyl | |||||
| 6 | -Ethynyl | [1] |
Data to be populated from further targeted literature searches for specific quantitative values.
Table 2: Functional Potencies (EC₅₀, nM) of 8-Substituted Adenosine Analogs
| Compound | 8-Substituent | A₁ Receptor (cAMP↓) | A₂A Receptor (cAMP↑) | A₂B Receptor (cAMP↑) | A₃ Receptor (cAMP↓) | Reference |
| 1 | -H (Adenosine) | 74 | 140 | 22,000 | 230 | |
| 2 | -Cl | |||||
| 3 | -NH₂ | |||||
| 4 | -Phenyl | |||||
| 5 | -Cyclopentyl | |||||
| 6 | -Ethynyl | [1] |
Data to be populated from further targeted literature searches for specific quantitative values.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of SAR studies. This section provides detailed methodologies for key experiments used to characterize 8-position adenosine analogs.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. These assays involve competing the binding of a radiolabeled ligand with the unlabeled test compound.
Protocol for A₁ Adenosine Receptor Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human A₁ adenosine receptor (e.g., CHO or HEK-293 cells).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) at a final concentration of 1-2 nM.
-
Non-specific Binding Determination: 10 µM R-PIA (N⁶-(R)-phenylisopropyladenosine) is used to determine non-specific binding.
-
Incubation: Test compounds at various concentrations are incubated with the cell membranes and radioligand in the assay buffer for 60-90 minutes at room temperature.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity bound to the filters is determined by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For adenosine receptors, which are G-protein coupled receptors (GPCRs), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are a common readout.
Protocol for A₂A Adenosine Receptor cAMP Accumulation Assay:
-
Cell Culture: HEK-293 cells stably expressing the human A₂A adenosine receptor are cultured to 80-90% confluency.
-
Cell Plating: Cells are seeded into 96-well plates and incubated overnight.
-
Assay Medium: The growth medium is replaced with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Incubation: The plate is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is determined using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Data Analysis: The EC₅₀ values and maximal response (Eₘₐₓ) are determined by plotting the concentration-response curves and fitting the data to a sigmoidal dose-response model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for SAR studies.
References
Methodological & Application
How to dissolve and store 8-Methoxyadenosine for experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Specific experimental data for 8-Methoxyadenosine is limited in publicly available literature. The following application notes and protocols are based on established methodologies for handling and storing closely related adenosine (B11128) analogs. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific applications.
Introduction
This compound is a modified purine (B94841) nucleoside analog. Analogs of adenosine are widely utilized in biomedical research to investigate biological processes such as signal transduction, RNA metabolism, and as potential therapeutic agents. Proper dissolution and storage of these compounds are critical for ensuring experimental reproducibility and the integrity of the compound. These notes provide detailed protocols for the dissolution and storage of this compound for experimental use.
Physicochemical Properties and Solubility
Table 1: Estimated Solubility of this compound Based on Analog Data
| Solvent | Estimated Solubility | Concentration (for MW = 297.27 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | ≥ 168 mM |
| Water | ~14 mg/mL | ~47 mM |
| Ethanol | ~2 mg/mL | ~6.7 mM |
Note: The molecular weight of this compound is 297.27 g/mol . The solubility data is extrapolated from N6-methyladenosine and should be confirmed experimentally.
Recommended Solvents and Stock Solution Preparation
The choice of solvent is critical and depends on the experimental system. For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solubilizing capacity for organic molecules.
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 29.73 mg of this compound.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term storage.
Workflow for Preparing this compound Stock Solution
Application Notes and Protocols for 8-Substituted Adenosine Analogs in Molecular Biology
Preliminary Note: Direct experimental data and established protocols for 8-Methoxyadenosine are scarce in published scientific literature. The following application notes and protocols are based on the known biological activities of the closely related analog, 8-methyladenosine (B1596262) , and other 8-substituted adenosine (B11128) derivatives. These applications are therefore predictive for this compound and should be adapted and validated experimentally.
Application Note 1: Investigation of Bacterial Antibiotic Resistance Mechanisms
Introduction: The modification of ribosomal RNA (rRNA) is a key mechanism by which bacteria develop resistance to antibiotics. The radical S-adenosylmethionine (SAM) methyltransferase Cfr has been shown to catalyze the methylation of adenosine at position 2503 of the 23S rRNA, leading to the formation of 8-methyladenosine (m⁸A)[1][2]. This modification confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome. 8-substituted adenosine analogs, such as this compound, can be utilized as tools to study the activity of enzymes like Cfr and to investigate the structural and functional consequences of rRNA modification.
Potential Applications:
-
Enzyme Substrate/Inhibitor Studies: this compound can be tested as a potential substrate or inhibitor of rRNA methyltransferases like Cfr. Assays can be designed to determine if the analog is incorporated into rRNA or if it competitively inhibits the methylation by the natural substrate, S-adenosylmethionine.
-
Probing Ribosomal Structure and Function: Incorporation of this compound into synthetic rRNA fragments can be used to study how this specific modification affects ribosome assembly, protein translation, and the binding of antibiotics.
-
Development of Novel Antibacterial Agents: By understanding the interaction of 8-substituted adenosines with bacterial methyltransferases, it may be possible to design novel inhibitors that prevent resistance-conferring modifications, thereby re-sensitizing resistant bacterial strains to existing antibiotics.
Logical Relationship of Cfr-mediated Resistance
Caption: Cfr methyltransferase utilizes SAM to methylate A2503 in 23S rRNA, leading to antibiotic resistance.
Application Note 2: Modulation of the 2-5A/RNase L Pathway
Introduction: The 2',5'-oligoadenylate (2-5A)/RNase L system is a crucial component of the innate immune response to viral infections. Upon activation by interferons, 2-5A synthetases produce 2-5A, which in turn activates RNase L. Activated RNase L degrades viral and cellular RNA, thereby inhibiting protein synthesis and viral replication. Analogs of adenosine, including 8-substituted derivatives, have been shown to modulate the activity of this pathway. Specifically, 8-methyladenosine has been incorporated into 2-5A analogs, resulting in molecules with altered stability and binding affinity for RNase L[1].
Potential Applications:
-
Probing RNase L Activation: this compound can be used to synthesize 2-5A analogs to study the structural requirements for RNase L binding and activation. By comparing the activity of modified and unmodified 2-5A, researchers can elucidate the role of specific functional groups on the adenosine moiety.
-
Development of Antiviral Therapeutics: 2-5A analogs with increased stability and enhanced RNase L activation potential are attractive candidates for antiviral drug development. This compound could be incorporated into such analogs to improve their pharmacological properties.
-
Investigating the Role of RNase L in Disease: Stable and potent activators of RNase L derived from this compound can be used as molecular probes to investigate the role of the 2-5A/RNase L pathway in various diseases, including viral infections, cancer, and autoimmune disorders.
2-5A/RNase L Signaling Pathway
Caption: The 2-5A/RNase L pathway, a key component of the innate antiviral response.
Quantitative Data Summary
| Compound/Analog | Assay | Result | Reference |
| 8-methyladenosine | Mass Spectrometry (MS) settings | Optimized with 10 pmol/μL infusion; positive ion mode, m/z range 220–400. | [2] |
| 8-methyladenosine-substituted 2-5A | RNase L Binding and Activation | Analogs with 8-methyladenosine at the 2'-terminus showed the strongest binding affinity to RNase L. | [1] |
| 8-methyladenosine-substituted 2-5A | Inhibition of Translation | Several times more effective than unmodified 2-5A in inhibiting translation. | [1] |
| 8-methyladenosine-substituted 2-5A | Stability against phosphodiesterase | Substitution at the 2'-terminus increased stability to snake venom phosphodiesterase digestion. | [1] |
Experimental Protocols
Protocol 1: In Vitro RNase L Activation Assay
This protocol is a hypothetical procedure to assess the ability of a synthetic 2-5A analog containing this compound to activate RNase L.
1. Materials and Reagents:
-
Recombinant human RNase L
-
Synthetic 2-5A (control)
-
Synthetic this compound-containing 2-5A analog
-
RNase L assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Fluorescently labeled RNA substrate (e.g., a short single-stranded RNA with a fluorophore and a quencher)
-
96-well microplate, black, flat-bottom
-
Microplate reader capable of fluorescence detection
2. Procedure:
-
Prepare a serial dilution of the this compound-2-5A analog and the control 2-5A in RNase L assay buffer. Recommended concentration range: 1 nM to 10 µM.
-
In a 96-well plate, add 10 µL of each dilution of the test compounds and controls. Include a no-activator control (buffer only).
-
Prepare a solution of recombinant RNase L in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).
-
Add 40 µL of the RNase L solution to each well.
-
Incubate the plate at 30°C for 15 minutes to allow for binding and activation of RNase L.
-
Prepare a solution of the fluorescently labeled RNA substrate in assay buffer at a final concentration of 2X the desired assay concentration (e.g., 200 nM for a final concentration of 100 nM).
-
Add 50 µL of the RNA substrate solution to each well to initiate the cleavage reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 30°C.
-
Measure the fluorescence intensity every minute for 60 minutes. The cleavage of the substrate will separate the fluorophore and quencher, leading to an increase in fluorescence.
3. Data Analysis:
-
For each concentration, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the activator concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) for both the control 2-5A and the this compound-2-5A analog by fitting the data to a dose-response curve.
Experimental Workflow for Evaluating 8-Substituted Adenosine Analogs
Caption: A generalized workflow for the in vitro evaluation of a novel 8-substituted adenosine analog.
References
- 1. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design with 8-Methoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine (8-MeO-A) is a synthetic nucleoside analog belonging to the class of 8-substituted adenosines. While direct in vitro studies on this compound are limited, its structural similarity to other biologically active 8-substituted adenosine (B11128) analogs, such as 8-aminoadenosine (B15950) and 8-chloroadenosine, suggests its potential as a modulator of key cellular processes. These analogs have demonstrated capabilities to inhibit cell proliferation, induce programmed cell death (apoptosis), and interfere with critical signaling pathways in cancer cells. This document provides a detailed guide for the in vitro experimental design and evaluation of this compound, drawing upon established protocols and the known mechanisms of related compounds. The primary focus is on assessing its potential as an anti-cancer agent by investigating its effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways like PI3K/Akt/mTOR and MAPK/Erk.
Postulated Mechanism of Action
It is hypothesized that this compound, upon intracellular phosphorylation to its triphosphate form (8-MeO-ATP), may act as an ATP analog. This could lead to the competitive inhibition of ATP-dependent enzymes, including kinases that are crucial for cell growth and survival signaling pathways. Furthermore, its incorporation into RNA could potentially disrupt RNA synthesis and function, contributing to its cytotoxic effects. A proposed overview of the mechanism is depicted below.
Application Notes and Protocols: 8-Methoxyadenosine as a Potential Inhibitor in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) kinases (AKs) are crucial enzymes that regulate intracellular and extracellular concentrations of adenosine, a purine (B94841) nucleoside that plays a vital role in various physiological and pathological processes. By catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP), adenosine kinase is a key player in cellular energy homeostasis and signal transduction. The inhibition of adenosine kinase can lead to an increase in local adenosine concentrations, making AK an attractive therapeutic target for conditions such as pain, inflammation, and epilepsy.
Recent studies have highlighted the potential of 8-substituted purine nucleosides as potent and selective inhibitors of adenosine kinase. For instance, certain 6,8-disubstituted purine nucleoside derivatives have demonstrated significant inhibitory activity against AK, with some compounds exhibiting IC50 values in the nanomolar range[1]. This precedent suggests that other 8-substituted adenosine analogs, such as 8-Methoxyadenosine (8-MeO-Ado), may also possess inhibitory activity against adenosine kinase.
These application notes provide a detailed protocol for investigating the potential of this compound as an inhibitor of adenosine kinase. The described methodologies will enable researchers to determine the inhibitory potency of this compound and to characterize its effects within a cellular context.
Quantitative Data Summary
The primary objective of the initial biochemical assays is to determine the half-maximal inhibitory concentration (IC50) of this compound against adenosine kinase. The following table illustrates the type of quantitative data that would be generated from such an experiment.
| Compound | Target Kinase | IC50 (µM) | Assay Format |
| This compound | Adenosine Kinase | TBD | ADP-Glo Kinase Assay |
| Control Inhibitor | Adenosine Kinase | Known | ADP-Glo Kinase Assay |
TBD: To be determined through experimentation. Known: A known adenosine kinase inhibitor should be used as a positive control.
Signaling Pathway
The following diagram illustrates the central role of adenosine kinase in adenosine metabolism and the downstream signaling pathways affected by adenosine levels. Inhibition of adenosine kinase by a compound like this compound would lead to an accumulation of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3), triggering various downstream signaling cascades.
Experimental Protocols
In Vitro Adenosine Kinase Inhibition Assay using ADP-Glo™
This protocol is designed to determine the IC50 value of this compound for adenosine kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates inhibition of the kinase.
Materials:
-
Recombinant human adenosine kinase (AK)
-
Adenosine
-
ATP
-
This compound (dissolved in DMSO)
-
Known adenosine kinase inhibitor (e.g., 5-Iodotubercidin) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Prepare a similar dilution series for the positive control inhibitor.
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or controls.
-
Add 5 µL of a solution containing adenosine kinase and adenosine in kinase assay buffer. The final concentrations should be optimized, but a starting point could be 1-5 ng/µL of AK and a concentration of adenosine close to its Km for the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should also be near its Km value.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols and background information offer a comprehensive framework for researchers to investigate the inhibitory potential of this compound on adenosine kinase. Given the precedent for 8-substituted adenosine analogs as potent adenosine kinase inhibitors, this line of inquiry holds significant promise. The successful identification of this compound as an adenosine kinase inhibitor could pave the way for its use as a valuable research tool to study adenosine signaling and as a lead compound for the development of novel therapeutics. The detailed methodologies and data presentation guidelines herein are intended to facilitate rigorous and reproducible scientific investigation in this area.
References
Application Notes and Protocols for the Quantification of 8-Methoxyadenosine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine (8-MeO-A) is a modified nucleoside whose biological significance is an emerging area of research. Accurate quantification of 8-MeO-A in biological matrices such as cell cultures, tissues, and biofluids is essential for understanding its physiological and pathological roles. These application notes provide a comprehensive, albeit adapted, guide to the quantification of 8-MeO-A using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The protocols described herein are based on established methods for the analysis of structurally similar modified nucleosides, such as N6-methyladenosine (m6A), and are intended to serve as a robust starting point for researchers.[1][2]
Synthesis of this compound Standard
A pure analytical standard is required for the development of a quantitative LC-MS/MS method. The synthesis of this compound can be approached via a two-step process starting from adenosine (B11128).
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 8-Bromoadenosine (B559644)
8-Bromoadenosine is a key intermediate and can be synthesized from adenosine.[3][4]
-
Materials: Adenosine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Chloroform (B151607).
-
Procedure:
-
Dissolve adenosine in DMF.
-
Add N-Bromosuccinimide (NBS) to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography on silica (B1680970) gel with a chloroform/methanol (B129727) gradient.
-
Characterize the resulting 8-bromoadenosine by NMR and mass spectrometry.
-
Step 2: Synthesis of this compound from 8-Bromoadenosine
The bromo group at the 8-position can be substituted with a methoxy (B1213986) group.[5]
-
Materials: 8-Bromoadenosine, Sodium methoxide (B1231860), Methanol.
-
Procedure:
-
Dissolve 8-bromoadenosine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the reaction under reflux and monitor its progress by TLC.
-
After completion, neutralize the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.
-
Quantification of this compound by LC-MS/MS
The following protocol details a method for the sensitive and specific quantification of this compound in biological samples, adapted from established procedures for other modified nucleosides.[1][2][6][7][8]
Sample Preparation and RNA Extraction
The initial step involves the extraction of total RNA from the biological matrix of interest.
Protocol 2: RNA Extraction from Biological Samples
-
For Cell Cultures:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol).
-
Perform RNA extraction according to the manufacturer's protocol for the chosen lysis reagent, typically involving chloroform extraction and isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend in RNase-free water.
-
-
For Tissues:
-
Homogenize the tissue sample in lysis buffer using a mechanical homogenizer.
-
Proceed with RNA extraction as described for cell cultures.
-
-
For Biofluids (e.g., Serum, Plasma):
-
Use a commercial RNA extraction kit specifically designed for biofluids to isolate total RNA.
-
Enzymatic Digestion of RNA to Nucleosides
To analyze this compound at the nucleoside level, the purified RNA must be enzymatically digested.[9][10][11][12]
Protocol 3: Enzymatic Digestion of RNA
-
Materials: Purified total RNA, Nuclease P1, Bacterial Alkaline Phosphatase (BAP), or a commercial nucleoside digestion mix.
-
Procedure:
-
To 1-5 µg of total RNA, add the appropriate buffer and a mixture of Nuclease P1 and BAP. Alternatively, use a commercially available nucleoside digestion mix following the manufacturer's instructions.[10][11][12]
-
Incubate the reaction at 37°C for 2-4 hours.
-
After digestion, the sample can be directly analyzed by LC-MS/MS or subjected to a cleanup step (e.g., protein precipitation with cold acetonitrile) to remove enzymes.
-
LC-MS/MS Analysis
Instrumentation and Conditions (Proposed)
-
Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar nucleosides.[2][13][14][15][16]
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high to low organic content to elute the polar nucleosides.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is ideal for quantification.
Predicted Mass Spectrometry Parameters for this compound
The fragmentation of nucleosides in mass spectrometry typically involves the neutral loss of the ribose sugar.[17][18][19][20][21][22][23][24] For adenosine, the protonated molecule [M+H]⁺ is at m/z 268, which fragments to the protonated adenine (B156593) base at m/z 136. This compound has a methoxy group (-OCH₃) added to the adenine base.
-
Predicted Molecular Weight of this compound: 297.28 g/mol
-
Predicted Precursor Ion [M+H]⁺: m/z 298.1
-
Predicted Product Ion (after loss of ribose): m/z 166.1 (protonated 8-methoxyadenine)
Table 1: Proposed MRM Transitions for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 298.1 | 166.1 | (To be optimized) |
| Adenosine (Reference) | 268.1 | 136.1 | (Optimized) |
Protocol 4: LC-MS/MS Quantification
-
Prepare a calibration curve using the synthesized this compound standard in a matrix that mimics the biological sample.
-
Spike an internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a related modified nucleoside not present in the sample) into all samples and calibrators.
-
Inject the digested samples and calibrators onto the LC-MS/MS system.
-
Acquire data using the defined MRM transitions.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or conditions.
Table 2: Illustrative Quantitative Data for this compound in Biological Samples
| Sample ID | Sample Type | This compound (ng/mg RNA) | Standard Deviation |
| Control 1 | HeLa Cells | 0.52 | 0.08 |
| Control 2 | HeLa Cells | 0.48 | 0.06 |
| Treatment A 1 | HeLa Cells | 1.25 | 0.15 |
| Treatment A 2 | HeLa Cells | 1.31 | 0.12 |
| Normal Tissue 1 | Mouse Liver | 0.21 | 0.04 |
| Normal Tissue 2 | Mouse Liver | 0.25 | 0.05 |
| Diseased Tissue 1 | Mouse Liver | 0.89 | 0.11 |
| Diseased Tissue 2 | Mouse Liver | 0.95 | 0.13 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization of Workflows and Pathways
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for 8-MeO-A quantification.
Putative Role of RNA Modification in Gene Expression
While a specific signaling pathway for this compound has not been elucidated, it is hypothesized to function within the broader context of epitranscriptomics, similar to other RNA modifications like m6A.[1][25][26][27][28][29][30][31][32][33] The following diagram illustrates the general mechanism of RNA methylation and its impact on gene expression.
Caption: General pathway of RNA modification and its functions.
References
- 1. What is RNA Methylation and How to Study - CD Genomics [cd-genomics.com]
- 2. Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-BROMOADENOSINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 8-Bromoadenosine | C10H12BrN5O4 | CID 96544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A sensitive LC-MS/MS method for quantification of a nucleoside analog in plasma: application to in vivo rat pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diduco.com [diduco.com]
- 16. lcms.cz [lcms.cz]
- 17. lifesciencesite.com [lifesciencesite.com]
- 18. A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Rapid Mass Spectrometric Determination of AMP and Cyclic AMP for PDE3 Activity Study: Application and Computational Analysis for Evaluating the Effect of a Novel 2-oxo-1,2-dihydropyridine-3-carbonitrile Derivative as PDE-3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Frontiers | Multiple Functions of RNA Methylation in T Cells: A Review [frontiersin.org]
- 27. researchgate.net [researchgate.net]
- 28. The Role of RNA Methylation in Regulating Stem Cell Fate and Function-Focus on m6A - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. quora.com [quora.com]
- 31. Roles of RNA Methylation on Tumor Immunity and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]
- 33. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Delivery of 8-Methoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of 8-Methoxyadenosine to animal models. The protocols outlined below are based on established methodologies for the delivery of analogous adenosine (B11128) compounds and serve as a starting point for experimental design. Optimization will be required for specific animal models and research objectives.
Introduction to this compound
This compound is a modified nucleoside, an analog of adenosine, where a methoxy (B1213986) group is substituted at the 8th position of the adenine (B156593) ring. While specific in vivo data for this compound is limited, related 8-substituted adenosine analogs have shown a range of biological activities, including potential interactions with adenosine receptors and enzymes that metabolize adenosine. These compounds are of interest for their potential therapeutic applications in various physiological and pathological processes.
Potential Applications:
-
Investigation of adenosine receptor signaling pathways.
-
Studies on the role of adenosine in cardiovascular, neurological, and inflammatory processes.
-
Development of novel therapeutics targeting adenosine-related pathways.
Quantitative Data Summary
Due to the limited availability of specific in vivo data for this compound, the following table presents a hypothetical summary of key parameters based on studies with similar 8-substituted adenosine analogs. This table should be used as a template to be populated with experimental data.
| Parameter | Mouse (C57BL/6) | Rat (Sprague-Dawley) | Vehicle | Administration Route | Reference |
| Dosage Range | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg | Saline, 10% DMSO in Saline | IV, IP | Hypothetical, based on related compounds |
| Maximum Tolerated Dose | To be determined | To be determined | N/A | N/A | To be determined |
| Pharmacokinetics (t½) | Estimated: 15-30 min | Estimated: 20-40 min | N/A | IV | Hypothetical, based on related compounds |
| Bioavailability | To be determined | To be determined | N/A | IP, Oral | To be determined |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Solubility Testing (Recommended):
-
Determine the solubility of this compound in various biocompatible solvents (e.g., water, saline, DMSO, ethanol).
-
Start by attempting to dissolve a small, known amount of the compound in a specific volume of the solvent.
-
If solubility in aqueous solutions is low, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline.
-
-
Preparation of Dosing Solution (Example using a co-solvent):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of sterile DMSO to dissolve the powder completely. For example, for a final concentration of 1 mg/mL in 10% DMSO, dissolve 10 mg of the compound in 1 mL of DMSO.
-
Vortex gently until the compound is fully dissolved.
-
In a sterile tube, add 9 mL of sterile saline.
-
Slowly add the 1 mL of the this compound/DMSO solution to the 9 mL of saline while vortexing to create a 10% DMSO in saline solution.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle is required.
-
Sterilize the final dosing solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Prepare fresh on the day of the experiment.
-
Administration to Animal Models
Animal Models:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
Administration Routes:
-
Intravenous (IV) Injection (Tail Vein):
-
Restrain the animal appropriately (e.g., using a restrainer).
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Clean the tail with an alcohol swab.
-
Using a sterile insulin (B600854) syringe (e.g., 29G), slowly inject the prepared this compound solution into the lateral tail vein.
-
The typical injection volume for a mouse is 100-200 µL.
-
-
Intraperitoneal (IP) Injection:
-
Restrain the animal, exposing the abdomen.
-
Tilt the animal slightly head-down.
-
Insert a sterile needle (e.g., 27G) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution into the peritoneal cavity.
-
The typical injection volume for a mouse is 200-500 µL.
-
-
Oral Gavage (PO):
-
Use a proper-sized, blunt-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
The typical gavage volume for a mouse is 100-200 µL.
-
Post-Administration Monitoring:
-
Observe the animals for any signs of distress, toxicity, or adverse reactions.
-
Monitor relevant physiological parameters according to the experimental design (e.g., heart rate, blood pressure, temperature).
-
Collect blood or tissue samples at predetermined time points for pharmacokinetic or pharmacodynamic analysis.
Visualizations
Potential Signaling Pathway of this compound
Caption: Potential signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Delivery
Caption: Workflow for in vivo this compound administration.
Logical Relationship of Experimental Design
Caption: Key considerations in experimental design.
Application Notes and Protocols for High-Throughput Screening of Adenosine Receptor Ligands
Note: Extensive searches of scientific literature and databases did not yield specific information on the use of 8-Methoxyadenosine in high-throughput screening (HTS) applications. The following application notes and protocols are provided as a general guide for the high-throughput screening of adenosine (B11128) receptor ligands, which could serve as a starting point for assessing novel compounds like this compound.
Introduction to High-Throughput Screening of Adenosine Receptor Ligands
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine.[1] These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery.[2] High-throughput screening (HTS) is a key strategy for identifying novel agonists or antagonists of adenosine receptors from large compound libraries.[3] Common HTS approaches for these receptors include competitive binding assays and functional cell-based assays that measure downstream signaling events.[3][4]
High-Throughput Screening Assays for Adenosine Receptors
Competitive Radioligand and Fluorescent Ligand Binding Assays
Competitive binding assays are a primary method for screening new compounds that target adenosine receptors.[5] These assays measure the ability of a test compound to displace a labeled ligand (either radioactive or fluorescent) from the receptor. The use of fluorescent ligands is becoming more common as it avoids the need for radioactive materials and allows for real-time monitoring.[6][7]
Principle: A known fluorescently labeled antagonist with high affinity for a specific adenosine receptor subtype is incubated with cells expressing the receptor. Test compounds are then added, and the displacement of the fluorescent ligand is measured by a decrease in the fluorescence signal, often detected using a high-throughput plate reader.[5]
Functional Cell-Based Assays
Functional assays measure the cellular response to receptor activation or inhibition. For adenosine receptors, the most common downstream signaling pathway involves the modulation of intracellular cyclic AMP (cAMP) levels.[8]
-
A1 and A3 Receptors: These receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1]
-
A2A and A2B Receptors: These receptors couple to Gαs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[1][8]
Principle: A cell line stably expressing the adenosine receptor of interest is treated with the test compounds. For antagonists, the cells are co-stimulated with an adenosine receptor agonist. The change in intracellular cAMP is then measured, typically using a competitive immunoassay or a reporter gene assay. HTS-compatible cAMP assay kits are widely available.
Experimental Protocols
Protocol: Competitive Fluorescent Ligand Binding Assay for A2A Adenosine Receptor
This protocol is a generalized procedure for a competitive binding assay using a fluorescent antagonist.
Materials:
-
CHO-K1 cells stably expressing the human A2A adenosine receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Fluorescent ligand: A red-emitting fluorescently labeled A2A receptor antagonist (e.g., a derivative of SCH 442416).[9]
-
Unlabeled reference antagonist (e.g., preladenant) for positive control.[7]
-
Test compound library dissolved in DMSO.
-
384-well black, clear-bottom microplates.
-
High-throughput fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing CHO-K1 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and reference antagonist in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include wells with assay buffer and DMSO only for control purposes.
-
-
Fluorescent Ligand Addition: Add the fluorescent A2A antagonist to all wells at a final concentration equal to its Kd value.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding to reach equilibrium.
-
Detection: Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
The percentage of inhibition of fluorescent ligand binding by each test compound is calculated relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the fluorescent ligand) by fitting the data to a sigmoidal dose-response curve.
-
Protocol: HTS cAMP Assay for A2A Adenosine Receptor Antagonists
This protocol describes a functional assay to screen for antagonists of the A2A receptor.
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor.
-
Cell culture medium.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4, and a phosphodiesterase inhibitor (e.g., IBMX).
-
A2A receptor agonist (e.g., NECA) for stimulation.
-
Test compound library dissolved in DMSO.
-
HTS-compatible cAMP assay kit (e.g., HTRF, LANCE, or similar).
-
384-well white microplates.
-
Plate reader capable of detecting the assay kit signal.
Procedure:
-
Cell Plating: Seed the A2A receptor-expressing HEK293 cells into 384-well plates and incubate overnight.
-
Compound Addition: Add the test compounds to the wells.
-
Agonist Stimulation: Add the A2A agonist (NECA) to all wells (except for the negative control) at a concentration that elicits a submaximal response (EC80).
-
Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes) at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the kit's instructions.
-
Incubation: Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Detection: Read the plate using a plate reader compatible with the assay technology.
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each test compound.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Data Presentation
Quantitative data from HTS should be summarized in a clear and structured format.
Table 1: Summary of HTS Results for Putative Adenosine Receptor Ligands
| Compound ID | Assay Type | Target Receptor | IC50 (µM) | % Inhibition at 10 µM |
| Cmpd-001 | Binding | A2A | 1.2 | 85 |
| Cmpd-002 | Binding | A2A | > 50 | 15 |
| Cmpd-003 | Functional (cAMP) | A2A | 0.8 | 92 |
| Cmpd-004 | Functional (cAMP) | A2A | 25.6 | 45 |
Visualizations
Adenosine A2A Receptor Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway.
High-Throughput Screening Workflow
Caption: A typical workflow for high-throughput screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 5. A Non-imaging High Throughput Approach to Chemical Library Screening at the Unmodified Adenosine-A3 Receptor in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. revvity.com [revvity.com]
Application Notes and Protocols for Fluorescent Labeling of 8-Methoxyadenosine for Imaging
Introduction
8-Methoxyadenosine (8-MeO-A) is a derivative of the purine (B94841) nucleoside adenosine (B11128), which plays a crucial role in numerous physiological processes by acting on adenosine receptors. The modification at the 8-position can alter its binding affinity and selectivity for different receptor subtypes, making it a molecule of interest in drug discovery and chemical biology. Fluorescent labeling of 8-MeO-A provides a powerful tool for visualizing its localization, trafficking, and interaction with cellular targets in real-time using fluorescence microscopy. This document provides detailed protocols for the proposed synthesis of a fluorescently labeled 8-MeO-A analog and its application in cellular imaging.
Principle of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorophore (a fluorescent dye) to a target molecule. The resulting fluorescent probe can be visualized using fluorescence-based imaging techniques. The choice of fluorophore and the conjugation strategy are critical for preserving the biological activity of the target molecule and achieving optimal imaging results. In this protocol, we propose a strategy that involves the synthesis of an amine-functionalized 8-MeO-A derivative, followed by conjugation with an amine-reactive fluorescent dye.
Proposed Strategy for Fluorescent Labeling of this compound
Since this compound does not have a readily available functional group for direct conjugation without potentially altering its interaction with target proteins, a common strategy is to introduce a linker at a position that is less likely to interfere with its biological activity, such as the C8 position. The proposed strategy involves a two-step process:
-
Synthesis of an 8-aminoalkyl-adenosine analog. This introduces a primary amine group via a linker at the C8 position of the adenosine core, which can then be methoxylated.
-
Conjugation with an amine-reactive fluorescent dye. An N-hydroxysuccinimide (NHS) ester-activated fluorescent dye is reacted with the primary amine of the modified 8-MeO-A to form a stable amide bond.
For this application note, we have selected Alexa Fluor™ 488 NHS Ester as the fluorescent label due to its high quantum yield, photostability, and well-characterized spectral properties.
Data Presentation: Photophysical Properties of Selected Fluorophore
| Property | Value |
| Fluorophore | Alexa Fluor™ 488 |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester |
| Excitation Maximum (Ex) | 494 nm |
| Emission Maximum (Em) | 517 nm |
| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹[1][2] |
| Quantum Yield | ~0.92 |
| Spectrally Similar Dyes | FITC, Oregon Green 488[1][2] |
Experimental Protocols
Protocol 1: Proposed Synthesis of 8-(6-aminohexyl)amino-adenosine
This protocol is based on established methods for the synthesis of 8-substituted adenosine analogs.[3]
Materials:
-
Triethylamine (B128534) (TEA)
-
Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-bromoadenosine (1 mmol) in DMF (20 mL).
-
Add a significant excess of 1,6-hexanediamine (10 mmol) to the solution.
-
Add triethylamine (3 mmol) to the reaction mixture to act as a base.
-
Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane (B109758) and methanol as the eluent to obtain 8-(6-aminohexyl)amino-adenosine.
-
Characterization: Confirm the structure of the synthesized compound using NMR and mass spectrometry.
Protocol 2: Fluorescent Dye Conjugation to 8-(6-aminohexyl)amino-adenosine
This protocol details the conjugation of Alexa Fluor™ 488 NHS Ester to the synthesized amine-functionalized adenosine analog.[4]
Materials:
-
8-(6-aminohexyl)amino-adenosine
-
Alexa Fluor™ 488 NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography columns (e.g., Sephadex G-25) or HPLC for purification
Reaction Components:
| Component | Amount |
| 8-(6-aminohexyl)amino-adenosine | 1 µmol |
| Alexa Fluor™ 488 NHS Ester | 5-10 fold molar excess |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3) | 500 µL |
| Anhydrous DMF or DMSO | 25 µL |
Procedure:
-
Preparation of Amine-modified Adenosine: Dissolve 1 µmol of 8-(6-aminohexyl)amino-adenosine in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Preparation of Dye Solution: Dissolve a 5-10 fold molar excess of Alexa Fluor™ 488 NHS Ester in 25 µL of anhydrous DMF or DMSO. This should be done immediately before use.
-
Conjugation Reaction: Add the dye solution to the adenosine analog solution. Vortex the mixture gently.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Separate the fluorescently labeled 8-MeO-A from unreacted dye and byproducts using a desalting column or by reverse-phase HPLC.
-
Characterization and Quantification: Confirm the conjugation by measuring the absorbance at 260 nm (for the adenosine analog) and 494 nm (for Alexa Fluor™ 488). The concentration and degree of labeling can be calculated using the Beer-Lambert law with the respective molar extinction coefficients.
Protocol 3: Live-Cell Imaging
This protocol provides a general guideline for imaging the intracellular distribution of the fluorescently labeled 8-MeO-A.[5][6][7][8][9]
Materials:
-
Fluorescently labeled this compound (8-MeO-A-AF488)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HEK293T cells expressing adenosine receptors)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets for Alexa Fluor™ 488 (e.g., excitation 470/40 nm, emission 525/50 nm)
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (typically 60-80%).
-
Preparation of Labeling Solution: Prepare a working solution of 8-MeO-A-AF488 in cell culture medium. The final concentration should be optimized for your cell type and experimental goals (typically in the range of 100 nM to 10 µM).
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined amount of time (e.g., 30-60 minutes). The optimal incubation time may need to be determined empirically.
-
Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound fluorescent probe.
-
Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the cells. Image the cells using a fluorescence microscope. Acquire images using the appropriate settings for Alexa Fluor™ 488.
-
Data Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescent probe.
Visualizations
Caption: Experimental workflow from synthesis to cellular imaging.
Caption: Simplified Adenosine A2A receptor signaling pathway.[10][11][12]
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Ensure the amine-modified adenosine analog is pure and free of any primary amine-containing contaminants.
-
Use fresh, anhydrous DMF or DMSO to dissolve the NHS ester dye, as it is moisture-sensitive.
-
Optimize the pH of the reaction buffer; it should be between 7.5 and 8.5 for efficient labeling of primary amines.[13]
-
-
High Background in Imaging:
-
Ensure thorough washing of cells after incubation with the fluorescent probe.
-
Optimize the concentration of the fluorescent probe; use the lowest concentration that gives a detectable signal.
-
Include a control group of unlabeled cells to assess autofluorescence.
-
-
Phototoxicity:
-
Biological Activity:
-
It is crucial to perform functional assays to confirm that the fluorescently labeled 8-MeO-A retains its biological activity and receptor binding affinity. The addition of a linker and a bulky fluorophore can sometimes alter the pharmacological properties of the small molecule.
-
References
- 1. Invitrogen™ Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. Synthesis of 8-aminoadenosine 5'-(aminoalkyl phosphates), analogues of aminoacyl adenylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. promega.com [promega.com]
- 8. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 9. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 10. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
8-Methoxyadenosine in the Study of Adenosine Receptor Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathological processes.[1] They are implicated in cardiovascular function, neurotransmission, inflammation, and immune responses, making them attractive targets for therapeutic intervention. The exploration of novel adenosine receptor ligands is paramount for developing selective therapeutics with improved efficacy and reduced side effects.
Application Notes
The following protocols are designed to enable researchers to:
-
Determine the binding affinity (Kᵢ) of 8-methoxyadenosine (B15049875) for each of the four human adenosine receptor subtypes (A1, A2A, A2B, and A3) through competitive radioligand binding assays.
-
Assess the functional potency (EC₅₀) and efficacy of this compound at each receptor subtype by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Characterize this compound as an agonist, antagonist, or partial agonist at each adenosine receptor subtype.
These assays are fundamental in the pharmacological profiling of novel compounds and are essential for advancing our understanding of adenosine receptor signaling.
Quantitative Data Summary
As specific binding affinity and functional activity data for this compound are not available in the provided search results, the following tables are presented as templates. Researchers can populate these tables with their experimental data upon completion of the protocols outlined below.
Table 1: Binding Affinity (Kᵢ) of this compound at Human Adenosine Receptors
| Receptor Subtype | Radioligand Used | Kᵢ (nM) for this compound |
| A1 | [³H]DPCPX | Data to be determined |
| A2A | [³H]ZM241385 | Data to be determined |
| A2B | [³H]DPCPX | Data to be determined |
| A3 | [¹²⁵I]I-AB-MECA | Data to be determined |
Table 2: Functional Activity (EC₅₀/IC₅₀) of this compound at Human Adenosine Receptors
| Receptor Subtype | Assay Type | Agonist/Antagonist Mode | EC₅₀/IC₅₀ (nM) for this compound |
| A1 | cAMP Inhibition | Agonist/Antagonist | Data to be determined |
| A2A | cAMP Stimulation | Agonist/Antagonist | Data to be determined |
| A2B | cAMP Stimulation | Agonist/Antagonist | Data to be determined |
| A3 | cAMP Inhibition | Agonist/Antagonist | Data to be determined |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype by measuring its ability to compete with a known radioligand.[2][3]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).[4]
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]I-AB-MECA for A3).[4]
-
This compound stock solution.
-
Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., 10 µM CGS21680 for A2A).[5]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[2]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filter-Mate Harvester.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[2]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Controls:
-
Total Binding: Add 50 µL of assay buffer instead of this compound.
-
Non-specific Binding: Add 50 µL of the non-specific binding control compound.
-
-
Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach equilibrium.[2]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[2]
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the effect of this compound on the intracellular accumulation of cAMP to determine its functional activity as an agonist or antagonist.[5][6]
Materials:
-
HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.
-
This compound stock solution.
-
Reference agonist (e.g., NECA).[6]
-
Reference antagonist (if testing for antagonism).
-
Forskolin (B1673556) (for A1 and A3 receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[5][7]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., LANCE cAMP kit, HTRF, or ELISA-based).[5]
-
Plate reader compatible with the chosen detection kit.
Procedure for A2A and A2B Receptors (Gs-coupled):
-
Cell Plating: Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Agonist Mode:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor for a specified time (e.g., 30 minutes).
-
Add varying concentrations of this compound or the reference agonist and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a PDE inhibitor and varying concentrations of this compound.
-
Add the reference agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
Incubate for a defined period at 37°C.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration as a function of the log concentration of this compound to determine the EC₅₀ value and the maximum response (Eₘₐₓ).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response as a function of the log concentration of this compound to determine the IC₅₀ value.
-
Procedure for A1 and A3 Receptors (Gi-coupled):
-
Cell Plating: Seed the cells as described above.
-
Assay Principle: Since these receptors inhibit adenylyl cyclase, a stimulant such as forskolin is used to induce a detectable level of cAMP that can then be inhibited by an agonist.
-
Agonist Mode:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor.
-
Add varying concentrations of this compound or the reference agonist.
-
Add a fixed concentration of forskolin to all wells (except the basal control) and incubate for a defined period at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a PDE inhibitor and varying concentrations of this compound.
-
Add the reference agonist.
-
Add a fixed concentration of forskolin and incubate for a defined period at 37°C.
-
-
Cell Lysis and cAMP Measurement: Follow the same procedure as for Gs-coupled receptors.
-
Data Analysis:
-
Agonist Mode: Plot the percent inhibition of forskolin-stimulated cAMP levels as a function of the log concentration of this compound to determine the IC₅₀ value.
-
Antagonist Mode: Determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels to calculate its antagonist potency.
-
Visualizations
Signaling Pathways
Caption: Adenosine Receptor Signaling Pathways.
Experimental Workflows
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
- 1. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Methoxyadenosine and Related Analogs
This guide provides in-depth troubleshooting for solubility issues encountered with 8-Methoxyadenosine and other substituted purine (B94841) nucleoside analogs in common laboratory buffers. The following information is designed for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What is the recommended starting procedure?
A1: Many substituted adenosine (B11128) analogs, including this compound, exhibit limited solubility in neutral aqueous buffers. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your final aqueous buffer.
-
Primary Solvent Selection: The preferred primary solvent is Dimethyl Sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by gentle vortexing or brief sonication.
-
Aqueous Dilution: Perform a serial dilution of the DMSO stock into your target aqueous buffer. It is critical to add the stock solution to the buffer dropwise while vortexing to avoid immediate precipitation. The final concentration of DMSO in your experiment should be kept to a minimum (typically <0.5%) to avoid solvent effects on biological systems.
Q2: My compound precipitates out of solution after I dilute the DMSO stock into my aqueous buffer. What can I do?
A2: Precipitation upon dilution is a common issue and typically indicates that the aqueous solubility limit has been exceeded. Here are several strategies to overcome this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your buffer.
-
Adjust Buffer pH: The solubility of nucleoside analogs can be highly pH-dependent. The purine ring contains ionizable protons. Systematically test the solubility in buffers with slightly acidic or basic pH values (e.g., pH 6.0 to 8.5) to find the optimal condition.
-
Incorporate a Co-solvent: If permissible in your experimental setup, adding a small percentage of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the final buffer can enhance solubility.
-
Gentle Warming: Gently warming the buffer to 37°C can temporarily increase solubility, allowing the compound to dissolve. However, always check the compound's stability at elevated temperatures before proceeding. Allow the solution to return to room temperature slowly before use.
Q3: Can I dissolve this compound directly in ethanol?
A3: Yes, ethanol can be used as a primary solvent if DMSO is not suitable for your application. However, solubility in ethanol may be lower than in DMSO. The same principle of creating a concentrated stock and then diluting it into the aqueous phase applies.
Q4: What are the best practices for storing this compound solutions?
A4: To ensure the stability and integrity of this compound:
-
Solid Compound: Store the solid powder at -20°C as recommended by most suppliers.
-
Stock Solutions (in DMSO/Ethanol): Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions daily from the frozen organic stock. Aqueous solutions are more susceptible to degradation and microbial contamination.
Solubility Data Summary
While specific quantitative solubility data for this compound is not widely published, the following table provides typical solubility characteristics for substituted adenosine analogs. These values should be used as a general guideline.
| Solvent/Buffer System | Typical Solubility Range | Notes |
| Primary Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Dimethyl Formamide (DMF) | ≥ 20 mg/mL | An alternative to DMSO. |
| Ethanol | ~5 - 10 mg/mL | Lower solubility than DMSO/DMF; may require warming. |
| Aqueous Buffer Systems | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | ≤ 0.1 mg/mL | Generally low; highly dependent on specific substitutions. |
| Tris-HCl, pH 7.5 | ≤ 0.1 mg/mL | Similar to PBS. Solubility can be slightly modulated by pH. |
| Deionized Water | Very Low | Not recommended as a primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube. (For a 10 mM solution of a compound with a Molecular Weight of ~295 g/mol , this would be 2.95 mg for 1 mL).
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube for 30-60 seconds. If crystals are still visible, sonicate the solution in a water bath for 2-5 minutes until the solution is clear.
-
Store: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: General Method for Solubility Assessment in Aqueous Buffers
-
Prepare a series of test buffers with varying pH values (e.g., Acetate pH 5.5, MES pH 6.0, Phosphate pH 6.5, 7.0, 7.4, Tris pH 8.0, 8.5).
-
To 100 µL of each test buffer, add a small, precise volume of the 10 mM DMSO stock solution to achieve the desired final concentration (e.g., 1 µL for a final concentration of 100 µM).
-
Vortex the tube immediately after adding the stock solution.
-
Incubate the solutions at room temperature for 1-2 hours.
-
Visually inspect each tube for signs of precipitation against a dark background. For a more quantitative assessment, centrifuge the tubes at high speed (~14,000 x g) for 10 minutes and measure the absorbance of the supernatant at the compound's λmax.
Diagrams and Workflows
Caption: Workflow for dissolving this compound.
Caption: Troubleshooting logic for precipitation issues.
Technical Support Center: Optimizing 8-Methoxyadenosine for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 8-Methoxyadenosine (8-MeO-A) for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
There is no universally established starting concentration for this compound (8-MeO-A) as the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. Based on data from structurally related adenosine (B11128) analogs, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. Some studies on adenosine have shown biological effects at concentrations as low as 10 µM, with significant changes in cell behavior observed around 50 µM.[1]
Q2: How can I determine the optimal concentration of 8-MeO-A for my specific cell line?
To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a serial dilution of 8-MeO-A and measuring the desired biological effect. A common starting point is a 10-point dilution series. The results of this experiment will allow you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value, which represents the concentration of 8-MeO-A that produces 50% of the maximum possible response.
Q3: What is the primary mechanism of action for this compound?
This compound is an adenosine analog and is expected to interact with pathways that recognize adenosine and similar molecules. A likely mechanism of action is through the activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are involved in the innate immune response. Upon binding, they initiate a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB, AP-1, and IRFs. This results in the production of pro-inflammatory cytokines and type I interferons.
Q4: Should I be concerned about off-target effects or cytotoxicity with 8-MeO-A?
Yes, as with any small molecule, off-target effects and cytotoxicity are potential concerns. High concentrations of adenosine analogs can lead to cytotoxicity.[2] It is crucial to assess cell viability across the tested concentration range of 8-MeO-A. A standard cell viability assay, such as the MTT or CCK-8 assay, should be performed in parallel with your functional assay to distinguish between a specific biological effect and a general cytotoxic response.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at tested concentrations. | The concentration of 8-MeO-A may be too low. | Test a higher concentration range (e.g., up to 500 µM). Ensure the compound is fully dissolved in the culture medium. |
| The cell line may not be responsive to 8-MeO-A. | Verify the expression of TLR7 and TLR8 in your cell line. Consider using a positive control cell line known to respond to TLR7/8 agonists. | |
| The assay incubation time may be too short. | Increase the incubation time with 8-MeO-A and perform a time-course experiment (e.g., 24, 48, and 72 hours). | |
| High levels of cell death observed. | The concentration of 8-MeO-A is too high, leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range. Lower the concentration of 8-MeO-A used in your functional assays to non-toxic levels. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. |
| Inconsistent 8-MeO-A preparation. | Prepare a fresh stock solution of 8-MeO-A for each experiment and ensure it is thoroughly mixed before diluting in the culture medium. | |
| Changes in cell characteristics with passage number. | Use cells within a consistent and low passage number range for all experiments.[3] |
Quantitative Data Summary
The following tables provide example data for related adenosine analogs. Researchers should generate similar tables for this compound with their specific cell lines.
Table 1: Example Cytotoxicity of Adenosine Analogs in Different Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time | IC50/EC50 (µM) |
| Adenosine | THP-1 (Leukemia) | Cell Proliferation | 72 hours | ~100 |
| RAD001 | HCC-1419 (Breast Cancer) | MTS Proliferation | 72 hours | 25.17 |
| RAD001 | BT-474 (Breast Cancer) | MTS Proliferation | 72 hours | 23.27 |
| RAD001 | MDA-MB-468 (Breast Cancer) | MTS Proliferation | 72 hours | 50.65 |
| RAD001 | MDA-MB-231 (Breast Cancer) | MTS Proliferation | 72 hours | 72.02 |
Data for RAD001 extracted from a study by Vetvicka et al. (2020).[4] Data for Adenosine on THP-1 cells is an approximation from a study by Slosarczyk et al. (2021).[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of 8-MeO-A on a given cell line, which is crucial for identifying the appropriate concentration range for functional assays.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (8-MeO-A) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of 8-MeO-A in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest 8-MeO-A concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 8-MeO-A or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the 8-MeO-A concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound signaling via TLR7/8.
Caption: Workflow for optimizing 8-MeO-A concentration.
Caption: Troubleshooting logic for 8-MeO-A assays.
References
How to prevent degradation of 8-Methoxyadenosine in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-Methoxyadenosine in solution. The following information is intended to help ensure the stability and integrity of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: Acidic or alkaline conditions can promote the hydrolysis of the N-glycosidic bond, leading to the separation of the 8-methoxyadenine base from the ribose sugar.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.
-
Enzymatic Activity: Solutions containing biological components, such as cell lysates or serum, may contain enzymes like nucleoside phosphorylases or deaminases that can metabolize this compound.
-
Light Exposure: While not as common for nucleosides, prolonged exposure to UV light can potentially induce photochemical degradation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To maximize the shelf-life of this compound solutions, it is recommended to adhere to the following storage guidelines. These recommendations are based on general best practices for modified nucleosides.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO for initial stock | Minimizes water content, reducing the risk of hydrolysis. |
| Storage Temperature | -20°C or -80°C | Low temperatures significantly slow down chemical degradation rates. |
| Aliquoting | Store in small, single-use aliquots | Avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Light Protection | Store in amber vials or protect from light | Prevents potential photodegradation. |
Q3: How can I minimize the degradation of this compound in my experimental buffers?
A3: Careful preparation and handling of experimental buffers are crucial. Consider the following:
-
pH Control: Maintain a buffer pH between 6.8 and 7.4, as extreme pH levels can accelerate hydrolysis.[1]
-
Buffer Selection: Use high-purity, RNase-free reagents and water to prepare buffers. Avoid buffers with components that may react with the methoxy (B1213986) group.
-
Fresh Preparation: Prepare buffers fresh before use, especially when working with complex biological matrices.
-
Temperature Control: Keep working solutions on ice whenever possible during experiments to minimize thermal degradation.
Q4: Are there any known enzymatic degradation pathways for this compound?
A4: While specific enzymatic degradation pathways for this compound are not well-documented in the literature, it is prudent to consider potential enzymatic activities based on related compounds. Adenosine (B11128) and its analogs can be substrates for enzymes such as:
-
Adenosine Deaminase: This enzyme converts adenosine to inosine. It is possible that this compound could be a substrate, leading to the formation of 8-Methoxyinosine.
-
Nucleoside Phosphorylases: These enzymes can cleave the glycosidic bond, releasing the 8-methoxyadenine base.
To mitigate enzymatic degradation, especially when using cell lysates or serum-containing media, the addition of broad-spectrum enzyme inhibitors may be considered, where experimentally appropriate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound over time. | Chemical or enzymatic degradation of the compound. | 1. Prepare fresh solutions of this compound for each experiment. 2. Re-evaluate storage conditions of stock solutions (see FAQs). 3. Perform a stability study in your experimental buffer (see Experimental Protocols). |
| Inconsistent experimental results between batches. | Degradation of this compound in older batches. Freeze-thaw cycles affecting stock solution integrity. | 1. Use freshly prepared or properly stored single-use aliquots. 2. Qualify new batches of this compound upon receipt. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation products of this compound. | 1. Analyze the degradation products using mass spectrometry to identify potential structures (e.g., 8-methoxyadenine, ribose). 2. Conduct a forced degradation study to intentionally generate and identify degradation products. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound in a specific buffer at a given temperature.
Materials:
-
This compound
-
High-purity water (RNase-free)
-
Buffer components of interest (e.g., phosphate, Tris)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol/water or acetonitrile/water gradient)
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired buffer at the final experimental concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to determine the initial peak area of this compound.
-
Incubation: Incubate the solution at the desired temperature (e.g., 4°C, room temperature, 37°C). Protect the solution from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
Identifying and minimizing off-target effects of 8-Methoxyadenosine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of 8-Methoxyadenosine. Given that this compound is an adenosine (B11128) analog, this guide also includes principles applicable to related small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the likely primary biological target of this compound?
A1: Based on the activity of structurally related 8-substituted adenine (B156593) analogs, such as 8-OH-adenine derivatives, the primary biological target of this compound is likely Toll-like Receptor 7 (TLR7) and/or Toll-like Receptor 8 (TLR8).[1][2] These receptors are involved in the innate immune response.[1]
Q2: What are the potential off-target effects of an adenosine analog like this compound?
A2: Off-target effects occur when a compound interacts with unintended biological molecules. For adenosine analogs like this compound, potential off-targets include a wide range of ATP-dependent enzymes such as kinases, polymerases, and other nucleoside-binding proteins. It's also possible for the compound to be metabolized by the cell, with its metabolites having their own biological activities.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
A3: Common indicators of off-target effects include:
-
Inconsistent results with other inhibitors : Using a structurally different inhibitor for the same target that results in a different or no phenotype.[3]
-
Discrepancy with genetic validation : The phenotype observed with the small molecule is different from that seen with genetic knockdown (e.g., siRNA or CRISPR) of the intended target.
-
Cellular toxicity at low concentrations : If you observe significant cell death at concentrations where the primary target is not expected to be fully inhibited.[4]
-
A narrow therapeutic window : The concentration range between the desired effect (on-target) and toxicity (off-target) is very small.
Q4: How can I minimize off-target effects during my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of the compound that elicits the desired on-target phenotype. Performing careful dose-response experiments is essential to identify this concentration. Additionally, including proper controls, such as a structurally related but inactive analog, can help differentiate on-target from off-target effects. Validating your findings with an orthogonal method, like genetic knockdown of the target, is also highly recommended.[3]
Q5: My this compound solution appears to be losing activity. What could be the cause?
A5: Loss of activity can be due to several factors, including chemical degradation (e.g., hydrolysis, oxidation, photolysis), precipitation out of solution, or adsorption to container surfaces.[5] It is critical to follow proper storage and handling procedures. Stock solutions should generally be stored at -20°C or -80°C, protected from light, and subjected to a minimal number of freeze-thaw cycles.[5][6] Analytical methods like HPLC or LC-MS can be used to check the integrity of your compound stock.[5]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Unexpected Cellular Toxicity
-
Possible Cause:
-
High Compound Concentration: The concentration used may be too high, leading to off-target effects.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity at the final concentration in the assay.[4]
-
Compound Instability: The compound may be degrading into a toxic byproduct under experimental conditions.[4]
-
Off-Target Effects: The compound may be inhibiting a protein essential for cell survival.[4]
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for the desired on-target effect and the CC50 (50% cytotoxic concentration). A large window between these two values is desirable.
-
Run a Solvent Control: Include a control group treated with the same final concentration of the solvent (e.g., DMSO) to assess its contribution to toxicity.
-
Assess Compound Stability: Use HPLC or LC-MS to check for degradation products in your working solutions under assay conditions.
-
Conduct Off-Target Profiling: Use the protocols outlined below to identify potential off-target interactions that could explain the toxicity.
-
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause:
-
Compound Degradation: The stock solution may have degraded over time or with repeated freeze-thaw cycles.[6]
-
Solubility Issues: The compound may be precipitating out of solution in your assay media.
-
Variations in Experimental Conditions: Inconsistencies in cell density, passage number, or reagent preparation can lead to variable results.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration.
-
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a validated, properly stored stock solution for each experiment.
-
Verify Solubility: Visually inspect your solutions for any signs of precipitation. Consider using a different formulation or adding a low percentage of a co-solvent if solubility is an issue, ensuring the co-solvent itself does not affect the assay.
-
Standardize Protocols: Maintain consistent cell culture practices and carefully document all experimental parameters.
-
Calibrate Equipment: Ensure that pipettes are properly calibrated.
-
Data Presentation
Table 1: Illustrative Kinase Selectivity Profile for an Adenosine Analog
This table provides an example of how to present data from a kinase profiling assay to assess the selectivity of a compound like this compound. The data shown is for illustrative purposes.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Classification |
| On-Target (TLR7) | 98% | 50 | On-Target |
| Off-Target Kinase A | 85% | 750 | Off-Target |
| Off-Target Kinase B | 55% | >10,000 | Off-Target |
| Off-Target Kinase C | 15% | >10,000 | Off-Target |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High background signal in assay | Non-specific binding of reagents, inappropriate blocking. | Optimize blocking buffer and incubation times. Test different blocking agents. |
| Loss of compound activity | Degradation of stock solution, precipitation in assay media. | Prepare fresh stock solution. Verify compound integrity with HPLC/LC-MS. Assess solubility in experimental buffer. |
| Inconsistent phenotype vs. literature | Different cell line or passage number, off-target effects of the specific analog. | Confirm cell line identity. Use a lower passage number. Validate with a structurally unrelated inhibitor targeting the same pathway.[4] |
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound via TLR7 activation.
Caption: Workflow for identifying and minimizing off-target effects.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a broad panel of kinases.
-
Objective: To determine the IC50 values of this compound against a large number of purified kinases to identify potential off-target interactions.
-
Materials:
-
Purified recombinant kinases (commercial panels are available).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP (for radiometric assay) or appropriate reagents for fluorescence/luminescence-based assays.[7]
-
ATP solution.
-
Microplates (96-well or 384-well).
-
Detection instrument (e.g., scintillation counter, plate reader).
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted this compound or DMSO (vehicle control).
-
Inhibitor Binding: Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinases.[8]
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and ATP (spiked with [γ-³³P]ATP for radiometric assays). The ATP concentration should be at or near the Km for each kinase.[8]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Detect: Stop the reaction and measure the kinase activity. For radiometric assays, this involves transferring the reaction mixture to a phosphocellulose filter plate, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its intended target within a cellular context.
-
Objective: To confirm that this compound binds to its putative target (e.g., TLR7) in intact cells by measuring changes in the target protein's thermal stability.
-
Materials:
-
Cultured cells expressing the target protein.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Equipment for protein detection (e.g., Western blot apparatus, antibodies).
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot and Heat: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein remaining using Western blot or another suitable protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates that the compound has bound to and stabilized the target protein.[3]
-
References
- 1. Treatment with 8-OH-modified adenine (TLR7 ligand)-allergen conjugates decreases T helper type 2-oriented murine airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
8-Methoxyadenosine stability under different experimental conditions
This technical support center provides guidance on the stability of 8-Methoxyadenosine and related nucleoside analogs under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. The information presented here is based on the general stability of adenosine (B11128) and its analogs. Researchers are strongly encouraged to perform their own stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like other purine (B94841) nucleoside analogs, is primarily influenced by pH, temperature, and the presence of enzymes. The N-glycosidic bond, which links the methoxy-modified adenine (B156593) base to the ribose sugar, is a key site of potential degradation.
Q2: How does pH affect the stability of this compound?
A2: Purine nucleosides are generally more susceptible to hydrolysis of the N-glycosidic bond under acidic conditions compared to neutral or alkaline pH.[1][2] Therefore, it is recommended to prepare and store solutions of this compound in neutral or slightly alkaline buffers (pH 7-8) to minimize acid-catalyzed degradation.
Q3: What is the expected thermal stability of this compound?
A3: While specific data for this compound is unavailable, studies on adenosine have shown it to be stable at refrigerated (4°C) and room temperature (22°C) for extended periods.[3] However, elevated temperatures can accelerate hydrolytic degradation. It is advisable to store stock solutions at -20°C or -80°C for long-term storage and to minimize repeated freeze-thaw cycles. For working solutions, storage at 4°C is recommended for short-term use.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Adenosine and its analogs can be substrates for enzymes such as adenosine deaminase, which is present in plasma and cell culture media containing serum.[4][5] Adenosine deaminase converts adenosine to inosine (B1671953). The susceptibility of this compound to this and other enzymes has not been extensively characterized. When working with biological matrices, enzymatic degradation should be considered a potential route of instability.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation pathway is expected to be the hydrolysis of the N-glycosidic bond, which would yield 8-methoxyadenine and ribose. Enzymatic deamination, if it occurs, would lead to the corresponding inosine analog.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | 1. Degradation in acidic media: The pH of your experimental media may be acidic, leading to hydrolysis of the N-glycosidic bond.[1][2]2. Enzymatic degradation: If using serum-containing media or plasma, enzymes like adenosine deaminase could be degrading the compound.[4][5]3. Thermal degradation: Prolonged incubation at elevated temperatures (e.g., 37°C) may lead to degradation. | 1. Ensure the pH of all solutions and media is maintained in the neutral to slightly alkaline range (pH 7-8).2. Consider using heat-inactivated serum or serum-free media if enzymatic degradation is suspected. A plasma stability assay can be performed to quantify this effect.3. Prepare fresh working solutions for each experiment and minimize the time the compound spends at 37°C. |
| High variability between experimental replicates | 1. Inconsistent sample handling: Differences in storage time or temperature of working solutions between experiments.2. Precipitation of the compound: The compound may not be fully dissolved or may precipitate out of solution at the working concentration. | 1. Standardize the preparation and handling of this compound solutions. Prepare fresh dilutions from a frozen stock for each experiment.2. Ensure the compound is fully dissolved. A brief sonication may be helpful. Visually inspect solutions for any precipitate before use. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | 1. Presence of degradation products: New peaks may correspond to hydrolysis or enzymatic degradation products.2. Impurity in the starting material: The initial batch of this compound may contain impurities. | 1. Conduct a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products.2. Verify the purity of the compound using a validated analytical method. |
Stability Data Summary
| Condition | Compound | Observations | Reference |
| Temperature | Adenosine | Stable for 6 months at 4°C and 22°C in aqueous solution. Significant decrease at 60°C and 72°C.[3] | [3] |
| pH | Adenosine Analogs | N-glycosidic bonds in purine nucleosides are more stable at neutral and alkaline pH and are prone to acid hydrolysis.[1] | [1] |
| Plasma | General Compounds | Stability in plasma is assessed by incubating the compound and measuring its concentration over time (e.g., 0, 15, 30, 60, 120 minutes).[6] | [6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a general framework for developing an HPLC-UV method to assess the stability of this compound.
Objective: To quantify the concentration of this compound over time under specific experimental conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for nucleoside analogs is a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.[7][8]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Sample Preparation:
-
For pH stability: Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9).
-
For thermal stability: Prepare solutions and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C, 60°C).
-
For plasma stability: Incubate this compound in plasma at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 min), stop the reaction by adding a protein precipitation agent (e.g., cold acetonitrile or methanol), centrifuge, and collect the supernatant.[6]
-
-
HPLC Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples at specified time points.
-
Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength (typically around 260 nm for adenosine analogs).
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample using the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study
Objective: To intentionally degrade this compound to identify potential degradation products and to establish the specificity of the analytical method.
Method:
-
Prepare solutions of this compound.
-
Expose the solutions to various stress conditions as recommended by ICH guidelines:[9][10][11]
-
Acidic hydrolysis: 0.1 M HCl at room temperature or elevated temperature.
-
Basic hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC-UV and ideally by LC-MS to identify the mass of the degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: General adenosine receptor signaling pathways.[12][13][14]
References
- 1. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]
- 2. Stability of N-Glycosidic Bonds [tud.ttu.ee]
- 3. Stability of adenosine in infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 5. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Nucleoside analysis with high performance liquid chromatography (HPLC) [protocols.io]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
Improving the specificity of 8-Methoxyadenosine in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-Methoxyadenosine (8-MeO-A), a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and improve the specificity of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (8-MeO-A)?
A1: this compound is a synthetic small molecule that acts as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system and are primarily expressed in the endosomes of immune cells such as dendritic cells, monocytes, and macrophages. Upon binding to TLR7 and TLR8, 8-MeO-A initiates a downstream signaling cascade.
Q2: What are the known downstream signaling pathways activated by 8-MeO-A?
A2: Activation of TLR7 and TLR8 by 8-MeO-A triggers a signaling pathway that is dependent on the adaptor protein MyD88. This leads to the recruitment and activation of IRAK (IL-1 receptor-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6). Ultimately, this cascade results in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRF7 (interferon regulatory factor 7). The activation of these transcription factors drives the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and type I interferons (IFN-α).[1]
Q3: What are the potential off-target effects of this compound?
A3: While 8-MeO-A is designed to target TLR7 and TLR8, the possibility of off-target effects should be considered. As an adenosine (B11128) analog, there is a potential for interaction with other adenosine-binding proteins, such as adenosine receptors. For instance, the related imidazoquinoline TLR7/8 agonist, imiquimod, has been shown to interfere with adenosine receptor signaling pathways independently of its TLR activity.[2][3] Additionally, as an 8-oxoadenine derivative, 8-MeO-A could potentially contribute to oxidative stress and the formation of DNA lesions under certain conditions.[4][5] It is crucial to experimentally assess these potential off-target effects in your system.
Q4: How can I improve the specificity of my experiments with 8-MeO-A?
A4: To enhance the specificity of your findings, consider the following strategies:
-
Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of 8-MeO-A that elicits the desired on-target effect.
-
Employ proper controls: Include vehicle-only controls and, if available, a structurally similar but inactive analog of 8-MeO-A.
-
Use knockout/knockdown models: If possible, utilize cells or animal models deficient in TLR7, TLR8, or the downstream signaling component MyD88 to confirm that the observed effects are target-dependent.
-
Perform orthogonal validation: Confirm key findings using alternative methods or tool compounds with a different chemical scaffold that target the same pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific cell activation | 1. Contamination of reagents with other PAMPs (e.g., endotoxin).2. High concentration of 8-MeO-A leading to off-target effects.3. Cell culture stress. | 1. Use endotoxin-free reagents and test for endotoxin (B1171834) contamination.2. Perform a thorough dose-response experiment to identify the optimal concentration.3. Ensure proper cell handling and culture conditions to minimize cellular stress. |
| Inconsistent or variable results between experiments | 1. Variability in cell passage number or health.2. Inconsistent thawing and plating of cells.3. Degradation of 8-MeO-A stock solution. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Standardize cell thawing, counting, and plating procedures. Allow cells to recover adequately before treatment.3. Prepare fresh stock solutions of 8-MeO-A regularly and store them appropriately. Aliquot to avoid repeated freeze-thaw cycles. |
| No or low cellular response to 8-MeO-A | 1. Low or absent expression of TLR7 and/or TLR8 in the cell type used.2. Degraded or inactive 8-MeO-A.3. Incorrect assay setup or timing. | 1. Confirm TLR7 and TLR8 expression in your cell model using qPCR, western blot, or flow cytometry.2. Use a fresh, validated batch of 8-MeO-A. Test the compound on a positive control cell line known to respond to TLR7/8 agonists.3. Optimize the incubation time and assay endpoints. Cytokine production, for example, has specific kinetics. |
| Observed effects are not TLR7/8-dependent | 1. Off-target effects of 8-MeO-A.2. Activation of other pattern recognition receptors. | 1. Perform counter-screening against other relevant targets, such as adenosine receptors or a kinome panel.2. Use TLR7 and/or TLR8 knockout/knockdown cells to confirm target engagement. |
Data Presentation: this compound Activity
| Compound | Target(s) | EC50 / IC50 | Assay Type | Cell Line |
| This compound | TLR7 | Data not available in public literature | Reporter Gene Assay | HEK293 |
| This compound | TLR8 | Data not available in public literature | Reporter Gene Assay | HEK293 |
| Reference TLR7 Agonist | TLR7 | Example: 1-10 µM | Cytokine Production | PBMCs |
| Reference TLR8 Agonist | TLR8 | Example: 0.1-1 µM | Cytokine Production | PBMCs |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of 8-MeO-A to its target proteins (TLR7/8) within intact cells by measuring changes in their thermal stability.
Methodology:
-
Cell Treatment: Treat your cells of interest with either vehicle (e.g., DMSO) or varying concentrations of 8-MeO-A. Incubate under normal culture conditions to allow for compound entry and target binding.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. This induces denaturation of unbound proteins.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Target Protein: Carefully collect the supernatant and quantify the amount of soluble TLR7 or TLR8 protein using a sensitive detection method like Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A successful binding event will stabilize the target protein, resulting in a rightward shift of the melting curve for the 8-MeO-A-treated samples compared to the vehicle control.
Protocol 2: Kinome Profiling for Off-Target Kinase Interactions
This protocol outlines a general approach to assess the off-target effects of 8-MeO-A on a broad range of kinases.
Methodology:
-
Lysate Preparation: Prepare a lysate from the cells or tissue of interest that have been treated with either vehicle or 8-MeO-A.
-
Kinase Enrichment: Use "kinobeads," which are beads coated with a mixture of broad-spectrum kinase inhibitors, to capture a significant portion of the cellular kinome from the lysate.
-
Competitive Binding: The binding of kinases from the lysate to the kinobeads is competed by the presence of 8-MeO-A if it has an affinity for any of the captured kinases.
-
Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: A reduction in the amount of a specific kinase captured in the presence of 8-MeO-A indicates a potential off-target interaction.
Protocol 3: Adenosine Receptor Binding Assay
This protocol is designed to investigate potential off-target binding of 8-MeO-A to adenosine receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from a cell line known to express the adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the specific adenosine receptor subtype.
-
Competitive Displacement: In parallel, perform the incubation in the presence of increasing concentrations of unlabeled 8-MeO-A.
-
Separation of Bound and Free Radioligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a filter plate.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: A dose-dependent decrease in the amount of bound radioligand in the presence of 8-MeO-A indicates competitive binding to the adenosine receptor. Calculate the Ki (inhibition constant) to quantify the binding affinity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. escholarship.org [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. DNA interstrand cross-links induced by C8-modified adenines [morressier.com]
Common pitfalls in experiments involving 8-Methoxyadenosine
Welcome to the technical support center for 8-Methoxyadenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the experimental use of this compound.
Disclaimer: Direct experimental data on this compound is limited in publicly available literature. Much of the guidance provided here is based on the known properties and experimental behaviors of structurally similar 8-substituted adenosine (B11128) analogs. Researchers are advised to use this information as a starting point and to perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
This compound is a modified purine (B94841) nucleoside. While its precise mechanism of action is not well-elucidated, based on related 8-substituted adenosine analogs, it is hypothesized to interact with various cellular targets. Potential mechanisms could include modulation of adenosine receptors, interference with nucleic acid synthesis, or effects on enzymes that utilize adenosine as a substrate. For instance, other adenosine analogs are known to be incorporated into nascent RNA and DNA, and can also be converted to their corresponding triphosphate forms, potentially interfering with ATP-dependent cellular processes.[1][2]
Q2: How should I store and handle this compound?
To ensure the stability and integrity of this compound, it is recommended to store the solid compound at -20°C. For creating stock solutions, use a high-quality, anhydrous solvent such as DMSO. It is advisable to prepare fresh dilutions for each experiment and to minimize freeze-thaw cycles of the stock solution.
Q3: I am observing unexpected or inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results can stem from several factors related to the compound, the cells, or the assay itself.
-
Compound Stability: this compound, like other nucleoside analogs, may have limited stability in aqueous solutions. Consider preparing fresh dilutions from a frozen stock for each experiment.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to this compound. It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cell line.
-
Off-Target Effects: As with many small molecules, off-target effects are a significant concern. Consider using control compounds and multiple cell lines to validate your findings.[1][2]
Q4: How can I control for off-target effects of this compound?
To distinguish on-target from off-target effects, a multi-pronged approach is recommended:
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments, if available.
-
Multiple Cell Lines: Compare the effects of this compound in cell lines that express the putative target at different levels.
-
Rescue Experiments: If a specific target is hypothesized, attempt to rescue the phenotype by overexpressing the wild-type target.[2]
Troubleshooting Guides
Problem 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitate formation upon dilution of DMSO stock in cell culture media or assay buffer.
-
Inconsistent results at higher concentrations.
Possible Causes:
-
The compound has limited aqueous solubility.
-
The final concentration of DMSO is too low to maintain solubility.
Solutions:
-
Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility without causing cellular toxicity (typically ≤ 0.5%).
-
Test Different Buffers: The pH and composition of the buffer can influence solubility. Test a range of physiological buffers to find the optimal one.
-
Sonication: Gentle sonication of the stock solution before dilution can sometimes aid in dissolving the compound.
Problem 2: Inconsistent IC50/EC50 Values
Symptoms:
-
High variability in potency measurements (IC50 or EC50) across replicate experiments.
Possible Causes:
-
Compound Instability: Degradation of the compound in solution over time.
-
Cellular Health and Density: Variations in cell passage number, confluency, and overall health can significantly impact drug response.
-
Assay Endpoint: The time at which the assay is read can influence the apparent potency.[3]
Solutions:
-
Standardize Protocols: Strictly adhere to a standardized protocol for cell seeding, treatment, and assay readout.
-
Fresh Compound Dilutions: Always prepare fresh dilutions of this compound from a reliable stock solution immediately before use.
-
Time-Course Experiments: Perform time-course experiments to determine the optimal incubation time for your specific assay and cell line.
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Notes |
| Molecular Formula | C11H15N5O5 | |
| Molecular Weight | 297.27 g/mol | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | >98% | Purity should be confirmed by the user. |
| Solubility in DMSO | ≥ 50 mg/mL | |
| Aqueous Solubility | Limited | User should determine solubility in specific buffers. |
| Storage | -20°C (Solid) | Avoid repeated freeze-thaw cycles of solutions. |
Table 2: Example Dose-Response Data for this compound in a Cell Viability Assay (Hypothetical Data)
| Concentration (µM) | % Viability (Cell Line A) | % Viability (Cell Line B) |
| 0.1 | 98 ± 3 | 99 ± 2 |
| 1 | 85 ± 5 | 92 ± 4 |
| 10 | 52 ± 6 | 75 ± 5 |
| 50 | 21 ± 4 | 48 ± 6 |
| 100 | 10 ± 3 | 25 ± 4 |
| IC50 (µM) | ~10 | ~50 |
Note: The IC50 is the concentration of an inhibitor where the response is reduced by half.[3][4] This value can vary significantly between cell lines and experimental conditions.
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Quantification of this compound in Cellular Lysates by LC-MS/MS
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract small molecules using a suitable method (e.g., methanol (B129727) precipitation).
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Use a suitable column for separating polar molecules (e.g., a HILIC column).[5]
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and an internal standard.
-
Optimize the mobile phase composition and gradient for optimal separation and peak shape.[5]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the cellular lysates by comparing the peak areas to the standard curve.
-
Visualizations
Caption: General workflow for a cell-based experiment with this compound.
Caption: Putative signaling pathway for this compound.
References
- 1. 8-Azaadenosine and 8-Chloroadenosine are not Selective Inhibitors of ADAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 5. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
Technical Support Center: Cell Viability Assays for 8-Methoxyadenosine Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the toxicity of 8-Methoxyadenosine using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity important?
A1: this compound is a modified nucleoside analog. Like other nucleoside analogs, it can interfere with cellular processes such as DNA and RNA synthesis, making it a compound of interest for therapeutic applications, particularly in oncology. Assessing its cytotoxicity is crucial to determine its therapeutic window and potential off-target effects.
Q2: Which cell viability assays are most suitable for evaluating this compound toxicity?
A2: Several assays can be used, each with its own principle. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mechanism of cell death.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP present, which correlates with the number of metabolically active cells.
Q3: I am not seeing a dose-dependent decrease in viability with this compound in my MTT assay. What could be the reason?
A3: There are several potential reasons for this observation:
-
Compound Interference: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal that masks cytotoxicity. It is crucial to include a control with the compound and MTT reagent in cell-free media to test for this.
-
Incorrect Concentration Range: The concentrations of this compound used may be too low to induce significant cell death. A broader range of concentrations should be tested.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.
-
Incubation Time: The incubation time with the compound may be too short to induce a cytotoxic effect. Consider extending the treatment duration.
Q4: My Annexin V/PI staining results show a high percentage of necrotic cells even at low concentrations of this compound. Is this expected?
A4: While this compound may induce necrosis in some cell types, a high necrotic population at low concentrations could also indicate experimental artifacts. Over-trypsinization, harsh pipetting, or extended incubation times after staining can damage cell membranes, leading to an increase in PI-positive cells.[1] Ensure gentle cell handling throughout the protocol.[1]
Q5: Can this compound affect the cell cycle? Which assay is best to study this?
A5: Yes, as a nucleoside analog, this compound can potentially interfere with DNA replication and arrest the cell cycle at different phases. Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide (PI) is the standard method to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance in control wells (no cells) | Compound directly reduces MTT/XTT. | Run a cell-free control with media, MTT/XTT, and this compound to quantify the interference. Subtract this background from all readings. Consider using an alternative assay like Trypan Blue or an ATP-based assay. |
| Low absorbance readings across the plate | Insufficient number of cells seeded. | Optimize cell seeding density to ensure readings are within the linear range of the assay. |
| MTT/XTT reagent is degraded. | Store MTT/XTT solution protected from light and use it within its expiry date. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. |
| Incomplete formazan (B1609692) crystal dissolution (MTT assay). | Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[2] |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Solution |
| High percentage of Annexin V positive cells in the negative control | Cells were harvested too harshly (e.g., over-trypsinization). | Use a gentle detachment method (e.g., EDTA-based dissociation buffer) and handle cells with care.[1] |
| Spontaneous apoptosis due to unhealthy cell culture. | Use cells in the logarithmic growth phase and ensure optimal culture conditions. | |
| Low or no apoptotic cells in the treated group | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Loss of apoptotic cells during washing steps. | Be gentle during washing and centrifugation steps to avoid losing detached apoptotic cells. | |
| "Smearing" of cell populations in the flow cytometry plot | Cell clumps or debris. | Filter the cell suspension through a nylon mesh before analysis. |
| Incorrect compensation settings. | Use single-stain controls for each fluorochrome to set up proper compensation. |
Quantitative Data Summary
Quantitative data for the effects of this compound on cell viability, apoptosis, and cell cycle are not yet widely available in published literature. The following tables are presented as templates for researchers to populate with their experimental data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast | 72 | [Insert Data] |
| e.g., A549 | Lung | 72 | [Insert Data] |
| e.g., HeLa | Cervical | 72 | [Insert Data] |
Table 2: Apoptosis Induction by this compound (Flow Cytometry Data)
| Cell Line | Treatment | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| e.g., HeLa | Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (X µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| e.g., HeLa | Control (DMSO) | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound (X µM) | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[2][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (media, MTT, and solubilizing agent only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This protocol is a general guideline for flow cytometry analysis.[5][6][7][8]
-
Cell Treatment: Treat cells with this compound for the desired time in a 6-well plate or culture flask.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation method.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add fluorescently-labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
As a nucleoside analog, this compound may exert its cytotoxic effects by interfering with nucleic acid synthesis and modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.[1][9][10][11] The following diagrams illustrate a general workflow for troubleshooting viability assays and a potential signaling pathway that may be affected.
References
- 1. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. chondrex.com [chondrex.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. kumc.edu [kumc.edu]
- 9. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for 8-Methoxyadenosine Treatment in Primary Cells
Disclaimer: 8-Methoxyadenosine is a specialized nucleoside analog. Due to limited publicly available data specific to this compound, this guide is based on established principles for working with nucleoside analogs in primary cell culture. The provided protocols and troubleshooting advice should be considered as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: As with many nucleoside analogs, this compound is likely soluble in DMSO for creating concentrated stock solutions. For long-term storage, it is advisable to store the powdered compound at -20°C and the DMSO stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous cell culture media at 37°C may be limited, so it is recommended to prepare fresh dilutions from the stock solution for each experiment.
Q2: How can I determine the optimal concentration of this compound for my primary cells?
A2: The optimal concentration is highly cell-type dependent and should be determined empirically. A dose-response experiment is recommended. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and assess cell viability and a target-specific endpoint.
Q3: What is the expected mechanism of action for this compound?
A3: The precise mechanism of this compound is not well-documented in publicly available literature. As an adenosine (B11128) analog, it could potentially interact with adenosine receptors, be incorporated into nucleic acids, or affect enzymes involved in purine (B94841) metabolism. Preliminary experiments should aim to elucidate its primary mode of action in the specific primary cell type being studied.
Q4: How long should I treat my primary cells with this compound?
A4: The optimal treatment duration will vary depending on the experimental goal and the cell type. For acute effects on signaling pathways, a short treatment of 1-6 hours may be sufficient. For assessing effects on cell proliferation or differentiation, a longer treatment of 24-72 hours may be necessary. A time-course experiment is recommended to determine the ideal treatment window.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Toxicity | Concentration of this compound is too high. | Perform a dose-response experiment to determine the EC50 and a non-toxic working concentration. |
| Primary cells are sensitive to the solvent (e.g., DMSO). | Ensure the final DMSO concentration in the culture medium is below a toxic level (typically <0.1%). Run a vehicle control (medium with DMSO only). | |
| The primary cells are in poor health. | Ensure optimal primary cell culture conditions, including proper thawing, seeding density, and media formulation.[1][2] | |
| Inconsistent or No Effect | This compound is degraded or unstable in the culture medium. | Prepare fresh dilutions of this compound for each experiment. Consider replenishing the medium with fresh compound for long-term experiments. |
| The primary cells have developed resistance. | This can occur with prolonged exposure. Consider shorter treatment times or using cells at a lower passage number. Resistance to nucleoside analogs can be due to changes in cellular transport or metabolism.[3][4] | |
| The chosen endpoint is not sensitive to this compound treatment. | Investigate alternative downstream markers or signaling pathways that may be affected by adenosine analogs. | |
| Poor Solubility in Media | The compound is precipitating out of solution. | Ensure the stock solution is fully dissolved before diluting in culture media. Avoid using highly concentrated working solutions. Some nucleoside analogs have poor solubility at neutral pH.[5] |
Experimental Protocols
Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: Following treatment with this compound, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48-hour treatment.
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 1 | 95.3 | 5.1 |
| 10 | 75.6 | 6.3 |
| 50 | 48.9 | 7.1 |
| 100 | 22.4 | 5.9 |
Table 2: Suggested Starting Concentrations for Different Primary Cell Types.
| Primary Cell Type | Suggested Starting Concentration Range (µM) | Notes |
| Primary Neurons | 0.1 - 10 | Neurons are often more sensitive to cytotoxic effects. |
| Primary Fibroblasts | 1 - 50 | Generally more robust than other primary cell types. |
| Primary Immune Cells | 0.5 - 25 | Proliferating immune cells may be more susceptible. |
Visualizations
Caption: Experimental workflow for this compound treatment in primary cells.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Tech tips for primary cell culture - common errors | Lonza [bioscience.lonza.com]
- 3. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming nucleoside analog chemoresistance of pancreatic cancer: A therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Overcoming Resistance to 8-Methoxyadenosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to 8-Methoxyadenosine (8-MeO-Ado) in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
This compound (8-MeO-Ado) is a synthetic adenosine (B11128) analog. While its precise mechanism of action is not fully elucidated in publicly available literature, related adenosine analogs like 8-Aminoadenosine have been shown to exert their cytotoxic effects through intracellular accumulation of their triphosphate form (8-NH2-ATP), leading to a depletion of endogenous ATP. This process is associated with the inhibition of critical signaling pathways, including the Akt/mTOR and Erk pathways, which are crucial for cell growth and survival.[1] It is plausible that 8-MeO-Ado functions through a similar mechanism, involving its conversion to this compound triphosphate (8-MeO-ATP) and subsequent disruption of cellular signaling.
Q2: My cell line has developed resistance to 8-MeO-Ado. What are the potential mechanisms?
Resistance to nucleoside analogs like 8-MeO-Ado can arise from a variety of molecular mechanisms. Based on established principles of drug resistance, potential mechanisms for 8-MeO-Ado resistance include:
-
Altered Drug Transport: Changes in the expression or function of nucleoside transporters responsible for the uptake of 8-MeO-Ado into the cell.
-
Defective Metabolic Activation: Reduced activity of enzymes, such as adenosine kinase (ADK), that are required to phosphorylate 8-MeO-Ado into its active triphosphate form.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.
-
Alterations in Downstream Signaling Pathways: Activation of alternative survival pathways or mutations in downstream effectors that circumvent the inhibitory effects of 8-MeO-Ado.
-
Target Modification: Although less common for this class of drugs, mutations in the ultimate molecular target could confer resistance.
Q3: How can I confirm that my cell line is truly resistant to 8-MeO-Ado?
To confirm resistance, it is crucial to perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of 8-MeO-Ado in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a clear indicator of resistance. It is important to ensure experimental consistency to avoid misleading results.
Troubleshooting Guide
This guide provides a structured approach to investigating and potentially overcoming resistance to 8-MeO-Ado in your cell line.
Problem 1: Inconsistent IC50 values for 8-MeO-Ado.
Inconsistent IC50 values can be a significant hurdle in assessing drug resistance. Before investigating complex biological mechanisms, it is essential to rule out experimental variability.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations.[2] |
| Compound Integrity | Verify the purity and concentration of your 8-MeO-Ado stock solution. Ensure proper storage to prevent degradation. |
| Assay Protocol | Standardize incubation times, reagent concentrations, and the specific viability assay used (e.g., MTT, CellTiter-Glo).[3][4] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate techniques to ensure accurate liquid handling.[2] |
Problem 2: My cell line shows a high IC50 to 8-MeO-Ado, confirming resistance. How do I investigate the mechanism?
Once resistance is confirmed, a systematic investigation into the potential mechanisms is necessary. The following workflow can guide your experimental approach.
Workflow for Investigating 8-MeO-Ado Resistance.
Step 1: Investigate Drug Accumulation
A primary mechanism of resistance to nucleoside analogs is reduced intracellular drug concentration.
-
Question: Is there a difference in the intracellular accumulation of 8-MeO-Ado between sensitive and resistant cells?
-
Experiment: Measure the intracellular concentration of 8-MeO-Ado in both cell lines using liquid chromatography-mass spectrometry (LC-MS).
-
Interpretation: A significantly lower intracellular concentration in the resistant line suggests altered drug transport (either reduced influx or increased efflux).
Step 2: Assess Metabolic Activation
8-MeO-Ado likely requires phosphorylation by adenosine kinase (ADK) to become active.
-
Question: Is there a difference in ADK activity between sensitive and resistant cells?
-
Experiment: Perform an adenosine kinase activity assay on cell lysates from both sensitive and resistant lines.
-
Interpretation: Reduced ADK activity in the resistant cells would indicate a defect in the metabolic activation of 8-MeO-Ado.
Step 3: Analyze Downstream Signaling Pathways
Resistance can emerge from alterations in the signaling pathways targeted by the drug. Based on the activity of similar compounds, the PI3K/Akt/mTOR and MAPK/Erk pathways are potential targets.[1][5]
-
Question: Are there compensatory changes in key survival signaling pathways in the resistant cells?
-
Experiment: Use Western blotting to compare the phosphorylation status of key proteins in the Akt/mTOR (e.g., p-Akt, p-mTOR, p-S6K) and MAPK (e.g., p-Erk1/2) pathways in sensitive and resistant cells, both with and without 8-MeO-Ado treatment.
-
Interpretation: Increased basal activation or a lack of inhibition of these pathways in resistant cells upon treatment would suggest a signaling-based resistance mechanism.
Putative Signaling Pathway of 8-MeO-Ado.
Problem 3: How can I overcome 8-MeO-Ado resistance?
Based on the identified resistance mechanism, several strategies can be employed to restore sensitivity.
Strategies to Overcome Resistance
| Resistance Mechanism | Potential Strategy | Experimental Validation |
| Reduced Drug Accumulation | Co-administer 8-MeO-Ado with an inhibitor of ABC transporters (e.g., verapamil). | Perform a synergy assay to see if the combination restores sensitivity. |
| Defective Metabolic Activation | This is challenging to overcome directly. Consider alternative adenosine analogs that are activated by different kinases. | Screen other nucleoside analogs for efficacy in the resistant cell line. |
| Altered Downstream Signaling | Combine 8-MeO-Ado with an inhibitor of the reactivated signaling pathway (e.g., an Akt inhibitor or a MEK inhibitor). | Use a combination therapy approach and assess for synergistic effects on cell viability. |
Experimental Protocols
Protocol 1: Generation of 8-MeO-Ado Resistant Cell Lines
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of 8-MeO-Ado.[6][7][8]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (8-MeO-Ado)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of 8-MeO-Ado for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing 8-MeO-Ado at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, increase the concentration of 8-MeO-Ado in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitor Cell Viability: At each concentration, monitor the cells for signs of toxicity. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover.
-
Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of 8-MeO-Ado that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Once a resistant population is established, confirm the new, higher IC50 value.
Protocol 2: Drug Synergy Assay
This protocol outlines how to assess for synergistic, additive, or antagonistic effects when combining 8-MeO-Ado with another agent. The Chou-Talalay method is a commonly used approach.[9][10][11]
Materials:
-
Resistant cell line
-
8-MeO-Ado
-
Second therapeutic agent (e.g., an Akt inhibitor)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare serial dilutions of 8-MeO-Ado and the second agent, both alone and in combination at a constant ratio.
-
Treatment: Treat the cells with the single agents and the combinations for a defined period (e.g., 72 hours).
-
Viability Assessment: Perform a cell viability assay.
-
Data Analysis: Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).[12]
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
Drug Synergy Assay Workflow.
References
- 1. 8-Aminoadenosine inhibits Akt/mTOR and Erk signaling in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting PI3K/AKT/mTOR and MAPK Signaling Pathways in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Navigating the Uncharted Territory of 8-Methoxyadenosine Research: A Guide to Essential Control Experiments
Researchers, scientists, and drug development professionals investigating the novel nucleoside analog 8-Methoxyadenosine (8-MeO-A) face a significant challenge: a scarcity of publicly available experimental data. This guide provides a comprehensive framework for designing robust control experiments, a critical step for elucidating the specific effects of 8-MeO-A and ensuring the validity of research findings. While direct comparative data for 8-MeO-A is not yet available in the scientific literature, this document outlines the essential controls and experimental design principles extrapolated from studies on structurally related adenosine (B11128) analogs.
The exploration of novel nucleoside analogs like this compound is pivotal in the quest for new therapeutic agents and research tools. However, the scientific journey with any new compound must be paved with rigorous and well-controlled experiments to isolate its true biological activities. This guide details the fundamental control experiments necessary for any study involving 8-MeO-A, addressing its potential effects on cellular signaling, enzymatic activity, and RNA biology.
The Foundational Controls: A Comparative Framework
To ascertain that an observed biological effect is unequivocally attributable to this compound, a panel of negative and positive controls is indispensable. These controls serve to eliminate confounding variables and provide a baseline for comparison.
| Control Type | Description | Purpose | Typical Readouts |
| Vehicle Control | The solvent or medium used to dissolve 8-MeO-A (e.g., DMSO, PBS) is administered to cells or the experimental system at the same concentration as the 8-MeO-A treatment. | To ensure that the observed effects are not due to the delivery vehicle itself. | Baseline cell viability, gene expression, protein levels, and any other primary endpoint of the study. |
| Unmodified Adenosine | Cells or the experimental system are treated with natural, unmodified adenosine at the same concentration as 8-MeO-A. | To differentiate the effects of the 8-methoxy modification from the general effects of an adenosine analog. This helps to determine if 8-MeO-A is acting as a mimic, an antagonist, or has a completely novel function. | Comparison of signaling pathway activation, enzyme kinetics, and cellular phenotypes against 8-MeO-A treated groups. |
| Inactive Analog Control | An ideal, though often unavailable, control is a structurally similar analog of 8-MeO-A that is known to be biologically inactive for the pathway under investigation. | To demonstrate the specificity of the 8-methoxy group in mediating the biological effect. | Lack of change in the experimental readouts compared to the vehicle control. |
| Positive Control (Pathway-Specific) | A well-characterized agonist or inhibitor of the suspected target pathway. For example, if investigating adenosine receptor signaling, a known potent agonist like NECA (5'-(N-Ethylcarboxamido)adenosine) would be used. | To validate that the experimental system is responsive and that the assays are performing as expected. | Robust and predictable changes in downstream signaling markers (e.g., cAMP levels, protein phosphorylation). |
Delving Deeper: Experimental Protocols for Key Investigations
The following are detailed methodologies for foundational experiments to characterize the biological activity of this compound.
Assessment of Cellular Viability and Proliferation
This experiment is crucial to determine the cytotoxic or cytostatic effects of 8-MeO-A.
Protocol:
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 8-MeO-A. Include vehicle control, unmodified adenosine, and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control to determine the percentage of viable cells. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Evaluation of Adenosine Receptor Signaling
Given its structural similarity to adenosine, 8-MeO-A may interact with adenosine receptors (A1, A2A, A2B, A3).
Protocol:
-
Cell Line Selection: Use a cell line that endogenously expresses the adenosine receptor subtype of interest or a cell line engineered to overexpress a specific receptor.
-
Treatment: Treat the cells with 8-MeO-A, unmodified adenosine, and a known selective agonist and antagonist for the specific adenosine receptor subtype. A vehicle control is also essential.
-
cAMP Measurement: For Gs-coupled receptors (A2A, A2B) or Gi-coupled receptors (A1, A3), measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream signaling proteins (e.g., CREB, ERK) via Western blotting or targeted immunoassays.
-
Data Analysis: Compare the cAMP levels and phosphorylation signals induced by 8-MeO-A to those of the controls.
Investigation of RNA-Level Effects
Modified nucleosides can be incorporated into RNA, affecting its stability, processing, and translation.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with 8-MeO-A or control compounds. After the desired incubation time, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent).
-
RNA Quantification and Quality Control: Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer).
-
Global RNA Synthesis Assay: To assess effects on overall transcription, perform a metabolic labeling experiment using a clickable uridine (B1682114) analog (e.g., 5-ethynyl uridine) followed by fluorescent detection.
-
Gene-Specific Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of specific genes of interest that may be regulated by adenosine signaling or RNA modifications.
-
Data Analysis: Compare the levels of RNA synthesis and the expression of target genes in 8-MeO-A-treated cells to the control groups.
Visualizing the Experimental Logic
To clearly delineate the necessary controls for a hypothetical study investigating the impact of this compound on a cellular signaling pathway, the following workflow can be used.
Caption: Workflow for a controlled 8-MeO-A signaling study.
The following diagram illustrates the logical relationship between the different control experiments in dissecting the mechanism of action of this compound.
Caption: Logical flow of control experiments for 8-MeO-A.
Cross-Validation of METTL3 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) modification of mRNA is a critical regulator of gene expression, and its dysregulation is increasingly implicated in various diseases, including cancer. The methyltransferase complex containing METTL3 (Methyltransferase-like 3) is the primary "writer" of this modification, making it a compelling therapeutic target. This guide provides a comparative analysis of two key experimental approaches for studying METTL3 function: pharmacological inhibition using the selective inhibitor STM2457 and genetic perturbation through METTL3 knockout or knockdown. Cross-validating findings from both chemical and genetic methods provides a robust framework for target validation and understanding the on-target effects of a potential therapeutic.
Data Presentation: Pharmacological vs. Genetic Inhibition of METTL3
The following tables summarize quantitative data from studies investigating the effects of the METTL3 inhibitor STM2457 and METTL3 genetic knockout/knockdown on various cancer cell lines.
Table 1: Biochemical and Cellular Potency of STM2457
| Parameter | Value | Assay | Cancer Type | Reference |
| Biochemical IC50 | 16.9 nM | Biochemical Activity Assay | - | [1][2] |
| Binding Affinity (Kd) | 1.4 nM | Surface Plasmon Resonance (SPR) | - | [2][3] |
| Cellular Proliferation IC50 (MOLM-13) | 3.5 µM | Cell Proliferation Assay | Acute Myeloid Leukemia (AML) | [3] |
| Cellular Target Engagement IC50 | 4.8 µM | Thermal Shift Assay | Acute Myeloid Leukemia (AML) | [3] |
| m6A Reduction on poly-A+ RNA IC50 | ~1 µM | m6A Quantification | Acute Myeloid Leukemia (AML) | [3] |
| Cellular Proliferation IC50 (HCT116) | (See reference) | CCK-8 Assay | Colorectal Cancer (CRC) | [4] |
| Cellular Proliferation IC50 (SW620) | (See reference) | CCK-8 Assay | Colorectal Cancer (CRC) | [4] |
Table 2: Comparison of Phenotypic Effects: STM2457 vs. METTL3 Knockout/Knockdown
| Phenotype | STM2457 Treatment | METTL3 Knockout/Knockdown | Cancer Type | Reference |
| Cell Proliferation | Decreased | Decreased | AML, CRC, Gastric Cancer, OSCC | [4][5][6][7] |
| Apoptosis | Increased | Increased | AML, CRC, OSCC | [4][7][8] |
| Cell Differentiation | Increased | Not consistently reported | Acute Myeloid Leukemia (AML) | [7] |
| Colony Formation | Decreased | Decreased | AML, CRC, OSCC | [4][6][7] |
| Tumor Growth (in vivo) | Decreased | Decreased | AML, CRC, OSCC | [4][6][9] |
| Expression of Oncogenes (e.g., MYC, BCL2) | Decreased | Decreased | Acute Myeloid Leukemia (AML) | [3][6][9] |
| m6A Levels | Decreased | Decreased | Various | [2][3][6][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8/MTS)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of STM2457 or vehicle control (e.g., DMSO). For genetic validation, use cells with stable METTL3 knockout or knockdown and their corresponding wild-type or scramble control cells.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Culture and Treatment: Culture cells and treat with STM2457 or vehicle control for the desired time period. For genetic validation, use METTL3 knockout/knockdown and control cells.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
m6A Quantification (m6A RNA Methylation Assay)
-
RNA Extraction: Extract total RNA from STM2457- or vehicle-treated cells, or from METTL3 knockout/knockdown and control cells.
-
mRNA Purification: Purify mRNA from total RNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the mRNA into smaller pieces.
-
Immunoprecipitation: Save a portion of the fragmented RNA as an input control. Incubate the remaining RNA with an anti-m6A antibody, followed by immunoprecipitation with protein A/G magnetic beads.
-
RNA Elution and Purification: Elute and purify the m6A-containing RNA fragments.
-
Reverse Transcription and qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) on both the immunoprecipitated RNA and the input control RNA for specific gene targets.
-
Analysis: Calculate the enrichment of m6A on a specific transcript by normalizing the qPCR signal from the immunoprecipitated sample to the input sample.
CRISPR/Cas9-mediated METTL3 Knockout
-
Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting a critical exon of the METTL3 gene.
-
Vector Construction: Clone the designed sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect the sgRNA/Cas9 plasmids into the target cancer cells.
-
Selection: Select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation: Isolate single-cell clones by limiting dilution.
-
Validation: Screen the individual clones for METTL3 knockout by Western blot and Sanger sequencing of the targeted genomic region.
Mandatory Visualizations
Signaling Pathway
Caption: The m6A RNA methylation pathway and points of intervention.
Experimental Workflow
Caption: Workflow for cross-validation of METTL3 inhibition.
Logical Relationship
Caption: Logical framework for cross-validating on-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of m6A methyltransferase METTL3 in gastric cancer cells results in suppression of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of 8-Methoxyadenosine and N6-methyladenosine
A Comparative Analysis of N6-methyladenosine (m6A) and the Enigmatic 8-Methoxyadenosine
In the landscape of epitranscriptomics, chemical modifications to RNA molecules serve as a critical layer of gene regulation. Among these, N6-methyladenosine (m6A) stands out as the most abundant internal modification in eukaryotic messenger RNA (mRNA), wielding significant influence over a vast array of cellular processes. In contrast, this compound remains a comparatively obscure molecule, with a notable scarcity of research into its biological roles. This guide provides a comprehensive analysis of N6-methyladenosine, supported by experimental data and detailed protocols, while also highlighting the current knowledge gap surrounding this compound.
N6-methyladenosine (m6A): The Preeminent RNA Modification
N6-methyladenosine is a dynamic and reversible modification, characterized by the addition of a methyl group to the nitrogen atom at the 6th position of the adenine (B156593) base.[1][2] This modification is integral to many aspects of RNA metabolism, including splicing, nuclear export, stability, and translation efficiency.[3][4] The cellular machinery governing m6A is comprised of three key protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that interpret the modification and elicit a functional response.[3]
Biochemical Properties and Regulation
The deposition of m6A is primarily catalyzed by a methyltransferase complex, often referred to as the "writer" complex.[5] The core components of this complex are METTL3 and METTL14, which form a stable heterodimer, with METTL3 acting as the catalytic subunit.[5] Accessory proteins, such as WTAP, associate with this core to guide the complex to specific RNA sequences.[5]
The removal of m6A is facilitated by demethylases known as "erasers". The first of these to be identified was the fat mass and obesity-associated protein (FTO), followed by ALKBH5.[6] These enzymes ensure the reversibility of the m6A mark, allowing for dynamic regulation of RNA function in response to cellular signals.[6]
"Reader" proteins recognize and bind to m6A-modified RNA, thereby mediating its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.[3] For instance, YTHDF2 is known to promote the degradation of m6A-containing mRNA, while YTHDF1 is associated with enhanced translation efficiency.[7][8]
Table 1: Key Proteins in N6-methyladenosine Metabolism and Function
| Role | Protein | Primary Function |
| Writer | METTL3/METTL14 | Catalyzes the addition of the methyl group to adenine.[5] |
| WTAP | Regulatory subunit that directs the writer complex.[5] | |
| Eraser | FTO | Removes the m6A modification.[6] |
| ALKBH5 | Removes the m6A modification, particularly in the nucleus.[6] | |
| Reader | YTHDF1 | Promotes translation of m6A-modified mRNA.[8] |
| YTHDF2 | Mediates the degradation of m6A-modified mRNA.[7][9] | |
| YTHDF3 | Works in concert with YTHDF1 and YTHDF2 to influence translation and decay.[10] | |
| YTHDC1 | Regulates splicing of m6A-modified pre-mRNA in the nucleus.[11] | |
| IGF2BP1/2/3 | Enhances the stability and translation of target mRNAs. |
Signaling Pathways and Cellular Functions
The m6A modification is a key regulator in a multitude of signaling pathways, impacting everything from cell differentiation and development to immune responses and cancer progression.
One of the most well-defined pathways is the YTHDF2-mediated degradation of mRNA. Upon binding to an m6A site, YTHDF2 recruits the CCR4-NOT deadenylase complex, which shortens the poly(A) tail of the mRNA, leading to its decay.[9] This process is crucial for the timely removal of transcripts and the regulation of gene expression.[7]
In the context of the immune system, m6A modification plays a critical role in both innate and adaptive immunity. For example, m6A can modulate the production of interferons in response to viral infections. The modification of viral RNA can also be recognized by host factors, influencing the viral life cycle and the host's immune response.
Experimental Protocols for N6-methyladenosine Analysis
The study of m6A has been greatly advanced by the development of specialized experimental techniques. Below are outlines of two common methods for the detection and mapping of m6A.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq is a widely used technique to map m6A modifications across the transcriptome.
Protocol Outline:
-
RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller pieces (typically around 100 nucleotides).
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A. The antibody-RNA complexes are then captured using magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA. The m6A-containing RNA fragments are then eluted.
-
Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are mapped to the reference genome to identify the locations of m6A peaks.
m6A Dot Blot Analysis
This method provides a semi-quantitative measure of the overall m6A levels in an RNA sample.
Protocol Outline:
-
RNA Isolation: Isolate total RNA or purify mRNA from the samples of interest.
-
RNA Denaturation: Denature the RNA samples by heating to ensure they are in a single-stranded conformation.
-
Membrane Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane.
-
Crosslinking: Crosslink the RNA to the membrane using UV radiation.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to m6A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate and image the membrane. The intensity of the dots corresponds to the amount of m6A in the sample.
This compound: A Frontier for Discovery
In stark contrast to the wealth of information available for N6-methyladenosine, the scientific literature on this compound is exceptionally sparse. Searches for its biological function, mechanism of action, and involvement in cellular pathways yield limited and often tangential results. This significant knowledge gap prevents a meaningful comparative analysis with m6A at this time.
The lack of research into this compound presents an open field for investigation. Future studies could explore:
-
The potential existence of enzymes that synthesize and remove this modification.
-
Whether it occurs naturally in any RNA species and in which organisms.
-
Its potential impact on RNA structure and function.
-
Any role it may play in cellular signaling or disease processes.
Conclusion
N6-methyladenosine is a cornerstone of epitranscriptomic regulation, with a well-defined cohort of writers, erasers, and readers that dynamically control its deposition and function. Its influence extends across a vast range of biological processes, and its dysregulation is increasingly implicated in human diseases, making it a promising area for therapeutic development.
Conversely, this compound remains an enigma. The current lack of data precludes a detailed comparison but underscores the exciting potential for new discoveries in the field of RNA modification. Further research into this and other lesser-known RNA modifications will undoubtedly deepen our understanding of the complex language of the epitranscriptome.
References
- 1. Synthetic agonists of Toll-like receptors 7, 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Methyladenosine | 56973-12-7 | NM08548 | Biosynth [biosynth.com]
- 4. adooq.com [adooq.com]
- 5. Emerging function of N6-methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ryszard Stolarski - Division of Biophysics [biogeo.uw.edu.pl]
- 8. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Implications of Active N6-Methyladenosine in Plants [frontiersin.org]
- 11. Function of N6-Methyladenosine Modification in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of different 8-substituted xanthines
A Comprehensive Guide to the Structure-Activity Relationship of 8-Substituted Xanthines
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of 8-substituted xanthines is crucial for the rational design of potent and selective inhibitors of key biological targets, such as adenosine (B11128) receptors and phosphodiesterases (PDEs). This guide provides a comparative analysis of the biological activities of various 8-substituted xanthine (B1682287) analogs, supported by quantitative data and detailed experimental methodologies.
Introduction to 8-Substituted Xanthines
Xanthine and its derivatives are a class of purine (B94841) alkaloids that have been extensively studied for their diverse pharmacological effects. The naturally occurring methylxanthines, caffeine (B1668208) and theophylline, are well-known for their non-selective antagonist activity at adenosine receptors and inhibitory effects on phosphodiesterases.[1] Modifications at the 8-position of the xanthine scaffold have been a key strategy in medicinal chemistry to enhance potency and selectivity for specific biological targets.[2][3] This has led to the development of compounds with potential therapeutic applications in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), neurodegenerative disorders, and erectile dysfunction.[4]
Comparative Analysis of Biological Activity
The biological activity of 8-substituted xanthines is predominantly attributed to their interaction with adenosine receptors (A1, A2A, A2B, and A3 subtypes) and various phosphodiesterase (PDE) isoforms. The substituent at the 8-position plays a critical role in determining the affinity and selectivity of these compounds for their respective targets.
Adenosine Receptor Antagonism
The SAR of 8-substituted xanthines as adenosine receptor antagonists has been extensively investigated. Generally, bulky and lipophilic substituents at the 8-position are well-tolerated and can significantly increase affinity, particularly for the A1 and A2A receptor subtypes.[5][6]
Key SAR Observations for Adenosine Receptors:
-
8-Aryl Substitution: The introduction of an aryl group at the 8-position generally increases affinity for A1 adenosine receptors by at least an order of magnitude compared to unsubstituted analogs.[5]
-
8-Cycloalkyl Substitution: Large cycloalkyl groups, such as cyclopentyl and cyclohexyl, at the 8-position tend to confer selectivity towards the A1 receptor subtype.[6] For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a highly potent and selective A1 antagonist.[6]
-
8-Styryl Substitution: The presence of a styryl moiety at the 8-position can lead to A2A-selective antagonists. Substitutions on the phenyl ring of the styryl group can further modulate selectivity.[1][7]
-
Substitutions at N1 and N3: Elongating the alkyl chains at the N1 and N3 positions from methyl to propyl or larger groups generally enhances affinity for adenosine receptors.[5]
Table 1: Comparative Affinity (Ki in nM) of 8-Substituted Xanthines for Adenosine A1 and A2A Receptors
| 8-Substituent | N1, N3-Substituents | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Selectivity (A2A/A1) |
| H (Theophylline) | 1,3-Dimethyl | 12,000 | 25,000 | 2.1 |
| Phenyl | 1,3-Dipropyl | 2.0 | 70 | 35 |
| Cyclopentyl | 1,3-Dipropyl | 0.47 | 70 | 149 |
| 3-Chlorostyryl | 1,3,7-Trimethyl | 28,100 | 54 | 0.0019 (A2-selective) |
| 4-(2-aminoethylaminocarbonylmethyloxy)phenyl (XAC) | 1,3-Dipropyl | 1.1 | 3.7 | 3.4 |
Data compiled from multiple sources.
Phosphodiesterase (PDE) Inhibition
8-Substituted xanthines have also been explored as inhibitors of phosphodiesterases, particularly PDE5, which is a key enzyme in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP) levels.
Key SAR Observations for PDE Inhibition:
-
8-Aryl Substitution: Similar to adenosine receptor antagonists, 8-aryl substituents are also beneficial for PDE5 inhibitory activity.[4][8]
-
8-Phenyltheophylline: This compound is a potent lipolytic agent, an effect attributed to its anti-adenosine activity rather than PDE inhibition.[9]
Table 2: Comparative IC50 Values of 8-Substituted Xanthines for Phosphodiesterase 5 (PDE5)
| 8-Substituent | N1, N3-Substituents | PDE5 IC50 (µM) |
| 2-propoxyphenyl | 1-Methyl, 3-propyl | 0.020 |
| 2-ethoxyphenyl | 1-Methyl, 3-propyl | 0.026 |
Data compiled from Bioorganic & Medicinal Chemistry Letters, 12(18), 2587-2590.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate determination and comparison of the biological activity of 8-substituted xanthines.
Adenosine A1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of test compounds for the A1 adenosine receptor.
Materials:
-
Membranes from cells expressing the human adenosine A1 receptor.
-
[3H]-DPCPX (a selective A1 antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (8-substituted xanthines) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
The binding assay is performed in a total volume of 250 µL containing the assay buffer, a fixed concentration of [3H]-DPCPX (e.g., 0.5 nM), and varying concentrations of the test compound.
-
The reaction is initiated by the addition of the cell membranes (containing the A1 receptor).
-
The mixture is incubated for 60-120 minutes at 25°C to reach equilibrium.[6][10]
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled selective A1 antagonist (e.g., 1 µM DPCPX).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphodiesterase 5 (PDE5) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE5.
Materials:
-
Recombinant human PDE5 enzyme.
-
cGMP (substrate).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM UCl, 100 mM MgCl2).
-
Test compounds (8-substituted xanthines) at various concentrations.
-
Detection reagents (e.g., using a fluorescence-based assay kit).
Procedure:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
A reaction mixture is prepared containing the assay buffer, PDE5 enzyme, and the test compound at various concentrations.
-
The components are pre-incubated for a short period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the cGMP substrate.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 30°C.
-
The reaction is stopped, and the amount of product formed (GMP) or the remaining substrate (cGMP) is quantified. This can be done using various detection methods, including fluorescence polarization, luminescence, or colorimetric assays.[11]
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Adenosine Receptor Signaling Pathway
Caption: Adenosine A1 receptor signaling and its antagonism by 8-substituted xanthines.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow of a competitive radioligand binding assay.
This guide provides a foundational understanding of the structure-activity relationships of 8-substituted xanthines. The presented data and protocols serve as a valuable resource for the design and evaluation of new and improved therapeutic agents targeting adenosine receptors and phosphodiesterases.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. d-nb.info [d-nb.info]
- 3. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase [mdpi.com]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aryl xanthines potent inhibitors of phosphodiesterase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. benchchem.com [benchchem.com]
Evaluating the selectivity of 8-Methoxyadenosine for A3 adenosine receptors
Note on 8-Methoxyadenosine: Publicly available research data detailing the binding affinity and functional selectivity of this compound for the A3 adenosine (B11128) receptor, or other adenosine receptor subtypes, is not available at the time of this publication. To fulfill the objective of this guide, we will use the well-characterized and highly selective A3 receptor agonist, 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) , as an illustrative example. The principles and experimental methodologies described herein are directly applicable to the evaluation of novel compounds like this compound.
This guide provides a comparative analysis of Cl-IB-MECA's selectivity for the human A3 adenosine receptor over other subtypes (A1, A2A, and A2B). It includes quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathway and experimental workflow.
Comparative Selectivity Profile of Adenosine Receptor Agonists
The selectivity of a compound is determined by comparing its binding affinity (Ki) at the target receptor to its affinity at other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of the highly A3-selective agonist Cl-IB-MECA, the selective agonist IB-MECA, and the non-selective agonist NECA across human adenosine receptor subtypes.
| Compound | A1 (Ki, nM) | A2A (Ki, nM) | A3 (Ki, nM) | A2B (EC50, nM) | A3 Selectivity Ratio (A1 Ki / A3 Ki) | A3 Selectivity Ratio (A2A Ki / A3 Ki) |
| Cl-IB-MECA | ~825 | ~462 | 0.33[1] | - | ~2500 | ~1400 |
| IB-MECA | 54[2] | 56[2] | 1.1[2] | - | ~49 | ~51 |
| NECA | 14[3] | 20[3] | 6.2[3] | 2400[3] | ~2.3 | ~3.2 |
As the data indicates, Cl-IB-MECA demonstrates exceptionally high affinity and selectivity for the A3 adenosine receptor, with selectivity ratios of approximately 2500-fold over the A1 receptor and 1400-fold over the A2A receptor.[1] In contrast, the parent compound IB-MECA shows moderate selectivity[1][2], while NECA is a potent but non-selective agonist across A1, A2A, and A3 subtypes.[3]
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G protein-coupled receptor (GPCR). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gi/Go).[4] Activation of the A3 receptor by an agonist like Cl-IB-MECA leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6][7] Additionally, the A3 receptor can couple to Gq proteins, activating phospholipase C (PLC) and subsequently influencing intracellular calcium levels.[4][5] These initial signals can modulate downstream pathways, including various Mitogen-Activated Protein Kinase (MAPK) cascades like ERK1/2 and p38.[4][5][7]
Experimental Protocols
Evaluating the selectivity of a compound requires a combination of binding and functional assays.
Radioligand Binding Assay (for Affinity and Selectivity)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of the test compound at human A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes from cell lines stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).[8][9]
-
Radioligands:
-
Test Compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-selective agonist (e.g., 10 µM NECA).[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[8]
-
Glass fiber filters (e.g., GF/C) and a cell harvester.[10]
-
Scintillation counter.
Procedure:
-
Incubation: In assay tubes or 96-well plates, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.[8][10]
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[8][10]
-
Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[10]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[10]
-
Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition (for Potency)
This assay measures the functional consequence of A3 receptor activation, which is the inhibition of cAMP production.
Objective: To determine the potency (EC50) of the test compound in activating the Gi-coupled A3 receptor.
Materials:
-
Whole cells expressing the human A3 receptor (e.g., CHO-hA3 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test Compound at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12][13]
Procedure:
-
Cell Plating: Seed the cells in a suitable microplate (e.g., 384-well) and grow overnight.
-
Pre-incubation: Treat the cells with the test compound at various concentrations for a short period.
-
Stimulation: Add forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. The Gi-coupled A3 receptor, when activated by an agonist, will counteract this effect.[14][15]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay-based detection kit according to the manufacturer's protocol.[11][13]
-
Data Analysis: Plot the measured cAMP levels (or assay signal) against the logarithm of the test compound concentration. Use a sigmoidal dose-response curve fit to calculate the EC50 value, which is the concentration of the agonist that produces 50% of its maximal inhibitory effect.[16]
Experimental Workflow Diagram
The logical flow for evaluating a new compound's selectivity involves sequential binding and functional assays across all relevant receptor subtypes.
References
- 1. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]
- 3. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of 8-Methoxyadenosine with commercially available inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory research, Toll-like receptor 8 (TLR8) has emerged as a critical target for therapeutic intervention in a range of diseases, including cancer and autoimmune disorders. The modulation of TLR8 activity, either through inhibition or agonism, offers a promising avenue for controlling inflammatory responses and harnessing the power of the innate immune system. This guide provides a detailed head-to-head comparison of three commercially available modulators of TLR8: the selective inhibitor CU-CPT9a , the selective agonist Motolimod (VTX-2337) , and the dual TLR7/8 agonist Resiquimod (R-848) .
Performance Overview
The following table summarizes the key performance characteristics of CU-CPT9a, Motolimod, and R-848 based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, data presented here is compiled from various sources and should be interpreted within the context of the specific experimental setups.
| Feature | CU-CPT9a | Motolimod (VTX-2337) | Resiquimod (R-848) |
| Target(s) | Selective TLR8 Inhibitor[1][2][3] | Selective TLR8 Agonist[1][4] | TLR7 and TLR8 Agonist[1] |
| Reported Potency | IC50: ~0.5 nM[1][3][5] | EC50: ~100 nM[1] | Potent, but specific EC50 values vary by assay and cell type. |
| Mechanism of Action | Stabilizes the resting state of the TLR8 dimer, preventing conformational change and activation.[2][6] | Activates TLR8, leading to downstream signaling and cytokine production.[4][7] | Activates both TLR7 and TLR8, inducing a broad inflammatory response.[1] |
| Key Biological Effects | Potent anti-inflammatory effects by suppressing TLR8-mediated pro-inflammatory signaling.[2][6] | Stimulates monocytes, myeloid dendritic cells, and NK cells; induces a Th1-polarizing cytokine profile.[4][7] | Induces a strong pro-inflammatory cytokine response, including TNF-α, IL-6, and IFN-α.[1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental evaluation of these compounds, the following diagrams are provided.
Caption: Simplified signaling pathways of TLR8 agonists (Motolimod, R-848) and the antagonist CU-CPT9a.
Caption: General experimental workflow for evaluating the activity of TLR8 modulators.
Detailed Experimental Protocols
The following are representative protocols for assessing the activity of TLR8 modulators.
HEK-Blue™ TLR8 SEAP Reporter Assay
This assay is used to determine the inhibitory or agonistic activity of compounds on TLR8 signaling in a controlled, engineered cell line.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with 10% (v/v) heat-inactivated fetal bovine serum (FBS)
-
Test compounds (CU-CPT9a, Motolimod, R-848)
-
R-848 (as an agonist for inhibitor testing)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR8 cells into a 96-well plate at a density of 3.5 x 10^5 cells/mL in DMEM with 10% FBS.
-
Compound Treatment:
-
For Agonists (Motolimod, R-848): Add varying concentrations of the test compound to the cells.
-
For Inhibitors (CU-CPT9a): Pre-incubate cells with varying concentrations of CU-CPT9a for 1 hour, then add a fixed concentration of R-848 (e.g., 1 µg/mL) to stimulate TLR8.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20-24 hours.[6]
-
SEAP Detection:
-
Add 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 30 minutes to 1 hour, or until a color change is observed.[6]
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the IC50 (for inhibitors) or EC50 (for agonists) values by plotting the dose-response curve.
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is for assessing the effect of TLR8 modulators on the production of inflammatory cytokines in primary human immune cells.
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 medium with 10% FBS
-
Test compounds (CU-CPT9a, Motolimod, R-848)
-
R-848 or ssRNA (e.g., RNA40) as agonists for inhibitor testing
-
ELISA kits or multiplex bead-based assay for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate human PBMCs at a density of 6 x 10^6 cells/mL in a 96-well plate.[5]
-
Compound Treatment:
-
For Agonists (Motolimod, R-848): Add varying concentrations of the test compound to the cells.
-
For Inhibitors (CU-CPT9a): Pre-incubate cells with varying concentrations of CU-CPT9a for 1 hour. Then, add a TLR8 agonist such as R-848 (e.g., 1 µg/mL) or RNA40.[5]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 20 hours.[5]
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the cytokine levels for each treatment condition to determine the dose-dependent effects of the compounds.
Comparative Analysis of Cytokine Induction
While a direct, unified dataset is unavailable, individual studies provide insights into the cytokine profiles induced by these modulators.
-
CU-CPT9a: As an inhibitor, CU-CPT9a effectively suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 that are induced by TLR8 agonists like R-848 in various cell types, including human PBMCs and synovial cells from osteoarthritis patients.[5][6] Its high potency (IC50 ~0.5 nM) allows for significant inhibition at low nanomolar concentrations.
-
Motolimod: Being a selective TLR8 agonist, Motolimod induces a robust, dose-dependent increase in a specific set of cytokines and chemokines, including IL-6, G-CSF, MCP-1, and MIP-1β in human PBMCs and in clinical studies.[8] This profile is consistent with the activation of myeloid cells and the promotion of a Th1-polarizing immune response.[4]
-
R-848: As a dual TLR7/8 agonist, R-848 induces a broader and potent inflammatory response. It stimulates the production of a wide range of cytokines, including TNF-α, IL-6, IL-12, and IFN-α, from various immune cells.[1][9] The specific cytokine profile can vary depending on the cell type and the relative expression of TLR7 and TLR8.[10] For instance, in some models, it has been shown to reduce Th2 and Th17 cytokines while enhancing IL-27 and IFN-γ.[11]
Conclusion
The choice between CU-CPT9a, Motolimod, and R-848 will depend on the specific research or therapeutic goal.
-
CU-CPT9a is a highly potent and selective tool for specifically investigating the role of TLR8 in inflammatory processes and holds therapeutic potential for autoimmune and inflammatory diseases where TLR8 is a key driver. Its mechanism of stabilizing the inactive receptor dimer represents a novel approach to TLR inhibition.[2][6]
-
Motolimod offers a more targeted approach to TLR8 agonism compared to R-848, which may be advantageous in therapeutic applications where a specific and controlled activation of the myeloid innate immune response is desired, such as in cancer immunotherapy.[4][7]
-
R-848 remains a valuable research tool for inducing a strong, broad-spectrum innate immune response through the activation of both TLR7 and TLR8. Its potent immunostimulatory properties are useful for in vitro and in vivo studies of inflammation and antiviral responses.[1][9]
Researchers should carefully consider the target selectivity, desired biological outcome, and the specific experimental system when selecting the most appropriate TLR8 modulator for their studies. The provided protocols and comparative data serve as a guide to aid in this decision-making process and in the design of robust and informative experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Motolimod effectively drives immune activation in advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Late-Stage Cancer Patients Remain Highly Responsive to Immune Activation by the Selective TLR8 Agonist Motolimod (VTX-2337) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential TLR7-mediated cytokine expression by R848 in M-CSF- versus GM-CSF-derived macrophages after LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Probing the Binding Affinity of 8-Methoxyadenosine: A Comparative Guide to Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of various small molecules to N6-methyladenosine (m6A) reader proteins, the likely targets of 8-Methoxyadenosine. We present supporting experimental data from Isothermal Titration Calorimetry (ITC) and other biophysical assays, a detailed experimental protocol for ITC, and visualizations of the experimental workflow and relevant signaling pathways.
Comparative Binding Affinity Data
Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of binding affinity, providing a complete thermodynamic profile of the interaction. While specific ITC data for this compound is not yet publicly available, we can infer its potential binding partners and compare its expected affinity to that of known ligands for these targets. The primary targets of the related molecule N6-methyladenosine (m6A) are "reader" proteins, which recognize this modification and mediate its downstream effects. These readers are the most probable binding partners for this compound.
The main families of m6A reader proteins include:
-
YTH domain-containing proteins (YTHDF1-3, YTHDC1-2): These proteins are key regulators of mRNA translation and decay.
-
Insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1-3): These readers are involved in mRNA stability and localization.
-
Heterogeneous nuclear ribonucleoproteins (HNRNPs): This family of proteins plays diverse roles in pre-mRNA processing.
Below is a summary of quantitative data for the binding of various ligands to these m6A reader proteins, with a focus on YTHDF2 and IGF2BP1, for which small molecule inhibitor data is available.
| Target Protein | Ligand | Method | Dissociation Constant (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) | Reference |
| YTHDC1 | N6-methyladenosine (m6A) | ITC | 1.27 ± 0.24 µM | - | - | - | [1] |
| YTHDF2 | Compound 14 | FP | 3.8 µM | Not Reported | Not Reported | Not Reported | [2] |
| YTHDF2 | Compound 17 | FP | 6.3 µM | Not Reported | Not Reported | Not Reported | [2] |
| YTHDF2 | Compound 23 | FP | 1.3 µM | Not Reported | Not Reported | Not Reported | [2][3] |
| YTHDF2 | Compound 30 | FP | 4.9 µM | Not Reported | Not Reported | Not Reported | [2][3] |
| YTHDF2 | CK-75 | MST | 26.2 ± 2.3 µM | Not Reported | Not Reported | Not Reported | [4] |
| IGF2BP1 | Cucurbitacin B (CuB) | ITC | 2.5 µM | Not Reported | Not Reported | 1:1 | [5] |
| IGF2BP1 | Compound 7773 | MST | 17 µM | Not Reported | Not Reported | Not Reported | [6] |
| IGF2BP1 | Compound 393 | MST | ~120 µM | Not Reported | Not Reported | Not Reported | [6] |
| IGF2BP1 | AVJ16 | Not Specified | 1.4 µM | Not Reported | Not Reported | Not Reported | [7] |
Note: FP (Fluorescence Polarization) and MST (Microscale Thermophoresis) are alternative biophysical techniques for measuring binding affinity. While they provide Kd values, they do not directly measure the thermodynamic parameters (ΔH and ΔS) like ITC.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
This protocol provides a detailed methodology for determining the binding affinity of a small molecule, such as this compound, to a purified m6A reader protein.
1. Protein Expression and Purification:
-
Clone the cDNA of the target reader protein (e.g., YTHDF2, IGF2BP1) into a suitable expression vector with an affinity tag (e.g., His-tag, GST-tag).
-
Transform the expression vector into a suitable bacterial strain (e.g., E. coli BL21(DE3)).
-
Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to ensure homogeneity and remove aggregates.
-
Verify the purity and identity of the protein using SDS-PAGE and Western blotting.
-
Determine the protein concentration accurately using a spectrophotometer and the protein's extinction coefficient.
2. Sample Preparation for ITC:
-
Dialysis: Dialyze the purified protein and dissolve the small molecule ligand (e.g., this compound) in the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 20 mM HEPES pH 7.5, 150 mM NaCl.
-
Degassing: Thoroughly degas both the protein and ligand solutions immediately before the ITC experiment to prevent air bubbles from interfering with the measurements.
-
Concentration: The concentration of the protein in the sample cell and the ligand in the syringe needs to be optimized. A general starting point is to have the protein concentration in the cell at 10-50 µM and the ligand concentration in the syringe 10-20 times higher than the protein concentration. The "c-value" (c = Ka * [Macromolecule] * n) should ideally be between 10 and 1000 for a reliable measurement.[8]
3. ITC Experiment Setup and Execution:
-
Instrument: Use a sensitive Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, Malvern).
-
Temperature: Set the experimental temperature (e.g., 25 °C).
-
Loading:
-
Carefully load the protein solution into the sample cell (typically ~200-300 µL).
-
Load the ligand solution into the injection syringe (typically ~40-50 µL).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for an initial equilibration. This first injection is typically discarded from the data analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment: To account for the heat of dilution of the ligand, perform a control titration by injecting the ligand solution into the buffer alone.
4. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument (e.g., Origin).
-
The fitting will yield the thermodynamic parameters: the association constant (Ka), the binding enthalpy (ΔH), and the stoichiometry of binding (n). The dissociation constant (Kd) is the reciprocal of Ka (Kd = 1/Ka), and the change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Visualizations
ITC Experimental Workflow
Caption: A flowchart illustrating the key steps in an Isothermal Titration Calorimetry experiment.
YTHDF2 Signaling Pathway in mRNA Regulation
Caption: Simplified signaling pathway of YTHDF2 in regulating mRNA fate.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Assessing the Phenotypic Effects of 8-Methoxyadenosine in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 8-Methoxyadenosine (8-MeO-A) in knockout models is not extensively available in public literature. This guide provides a comparative framework based on the known biological activities of structurally related adenosine (B11128) analogs that act as Toll-like receptor 7 (TLR7) agonists. The experimental protocols and potential effects described herein are intended to serve as a foundational resource for researchers initiating studies on 8-MeO-A.
Introduction
This compound (8-MeO-A) is a synthetic purine (B94841) nucleoside analog. Modifications at the C8 position of the adenosine ring are known to influence binding to various receptors, including endosomal Toll-like receptors. Specifically, several 8-substituted adenosine analogs act as agonists for Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system that recognizes single-stranded RNA. Activation of TLR7 triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and type I interferons, making TLR7 agonists potent immunomodulators with therapeutic potential in oncology and infectious diseases.
This guide outlines a proposed assessment of the phenotypic effects of 8-MeO-A, postulating it as a TLR7 agonist. We compare its theoretical efficacy and specificity against well-characterized TLR7 agonists, Resiquimod (R848) and Imiquimod, in the context of a Tlr7 knockout (KO) mouse model. This model is essential to verify that the observed biological effects are indeed mediated through TLR7.
Comparative Analysis of TLR7 Agonists
The primary measure of a TLR7 agonist's activity is its ability to induce cytokine production in a TLR7-dependent manner. The following table summarizes expected quantitative data from in vitro and in vivo studies comparing 8-MeO-A with established alternatives.
Table 1: Comparative Efficacy of TLR7 Agonists in Wild-Type (WT) and Tlr7 KO Models
| Parameter | This compound (Hypothetical) | Resiquimod (R848) | Imiquimod | Vehicle Control |
| Target(s) | TLR7 (and potentially TLR8) | TLR7/8 | TLR7 | N/A |
| In Vitro EC50 (IFN-α induction in pDCs) | To be determined | ~1 µM | ~5 µM | No activity |
| In Vivo Serum IFN-α (pg/mL) in WT mice | High | High (~2000 pg/mL) | Moderate (~800 pg/mL) | Undetectable |
| In Vivo Serum IFN-α (pg/mL) in Tlr7 KO mice | Undetectable | Undetectable | Undetectable | Undetectable |
| In Vivo Serum TNF-α (pg/mL) in WT mice | High | High (~1500 pg/mL) | Moderate (~600 pg/mL) | Undetectable |
| In Vivo Serum TNF-α (pg/mL) in Tlr7 KO mice | Undetectable | Low (~200 pg/mL, TLR8 mediated) | Undetectable | Undetectable |
| Spleen Weight Increase (%) in WT mice | Significant | Significant (~50%) | Moderate (~25%) | No change |
| Spleen Weight Increase (%) in Tlr7 KO mice | No change | Minimal | No change | No change |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the TLR7-dependent activity of this compound.
In Vitro Cytokine Induction Assay
-
Objective: To determine the concentration-dependent cytokine induction by 8-MeO-A in primary immune cells from Wild-Type and Tlr7 KO mice.
-
Cell Isolation: Spleens are harvested from C57BL/6 (WT) and Tlr7 KO mice. Splenocytes are isolated by mechanical dissociation followed by red blood cell lysis. Plasmacytoid dendritic cells (pDCs) can be further enriched using magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation: Cells are plated at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium. Cells are stimulated with a range of concentrations of 8-MeO-A (e.g., 0.1 to 10 µM), R848 (1 µM), Imiquimod (5 µM), or a vehicle control (e.g., DMSO).
-
Cytokine Measurement: After 24 hours of incubation, supernatants are collected. The concentrations of IFN-α and TNF-α are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: EC50 values are calculated by fitting the dose-response curves using non-linear regression.
In Vivo Phenotypic Analysis in Knockout Mice
-
Objective: To assess the systemic immune response to 8-MeO-A in Wild-Type versus Tlr7 KO mice.
-
Animal Models: Age- and sex-matched C57BL/6 (WT) and Tlr7 KO mice (on a C57BL/6 background) are used.
-
Dosing: Mice are administered a single intraperitoneal (i.p.) injection of 8-MeO-A (e.g., 1 mg/kg), R848 (1 mg/kg), or vehicle.
-
Sample Collection: Blood is collected via retro-orbital bleeding at 2, 6, and 24 hours post-injection for cytokine analysis. At 24 hours, mice are euthanized, and spleens are harvested and weighed.
-
Analysis: Serum cytokine levels are measured by ELISA. Spleen weights are recorded and expressed as a percentage of total body weight. Statistical significance between WT and Tlr7 KO groups is determined using a Student's t-test or ANOVA.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
The following diagram illustrates the canonical TLR7 signaling pathway, which would be activated by this compound.
Caption: Proposed signaling cascade for this compound via TLR7 activation.
Experimental Workflow
The diagram below outlines the workflow for comparing the in vivo effects of 8-MeO-A in Wild-Type and Tlr7 KO mice.
Caption: In vivo workflow for assessing TLR7-dependent effects of 8-MeO-A.
Safety Operating Guide
Safeguarding Research: Proper Disposal of 8-Methoxyadenosine
For Immediate Implementation by Laboratory Personnel
Core Principles of Disposal
Given that the toxicological properties of many modified nucleosides have not been fully investigated, it is imperative to avoid standard disposal routes such as sinks or regular trash.[1][2] The primary method for disposal is through a licensed professional waste disposal service.[3]
Personal Protective Equipment (PPE)
Before handling 8-Methoxyadenosine for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[3] |
Step-by-Step Disposal Procedure
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[4]
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and any unused or expired this compound powder in a dedicated, clearly labeled, and sealable container.[1][3]
-
For solutions containing this compound, use a separate, leak-proof, and chemically compatible container. The container should be clearly labeled with the contents, including the concentration of this compound and any solvents used.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[5]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[6]
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1] Avoid creating dust.[1]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 8-Methoxyadenosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methoxyadenosine. The following procedures are based on safety data for closely related adenosine (B11128) compounds and are intended to ensure the safe handling and disposal of this chemical.
Personal Protective Equipment (PPE) and Engineering Controls
When working with this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended safety measures.
| Protection Type | Equipment/Control | Specification | Purpose |
| Engineering Controls | Laboratory Fume Hood or Mechanical Exhaust | Use to avoid exposure to dust and aerosols.[1] | To minimize inhalation of the compound. |
| Eye Protection | Safety Glasses with Side-Shields | Conforming to NIOSH (US) or EN 166 (EU) standards.[1] | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-Resistant Gloves | Dispose of contaminated gloves after use.[1] | To avoid skin contact and absorption.[1] |
| Skin and Body Protection | Impervious Clothing / Laboratory Coat | Select based on the concentration and amount of the substance used.[1] | To protect skin from exposure.[1][2] |
| Respiratory Protection | Air-Purifying Respirator (if necessary) | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be used as a backup to engineering controls if a risk assessment deems it appropriate. A full-face supplied air respirator should be used if it is the sole means of protection.[1] | For use in situations where engineering controls are insufficient or as a primary means of protection. |
Operational Plan: Handling and Storage
Handling:
-
Ensure adequate ventilation by handling the compound in a well-ventilated area or within a laboratory fume hood.[1][3][4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
It is recommended to store the compound refrigerated or in a freezer.[1][2]
Emergency Procedures: First Aid
In case of exposure to this compound, follow these first-aid measures and consult a physician.[1]
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1]
-
Skin Contact: Wash off the affected area with soap and plenty of water.[1]
-
Inhalation: Move the person to fresh air. If the individual is not breathing, provide artificial respiration.[1]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]
Accidental Release Measures
In the event of a spill:
-
Use personal protective equipment, including safety goggles, gloves, and a respirator if necessary.[1][3]
-
Avoid dust formation and breathing in the dust.[1]
-
Ensure adequate ventilation.[1]
-
For cleanup, pick up and arrange for disposal without creating dust. Keep the material in suitable, closed containers for disposal.[1]
Disposal Plan
Dispose of this compound and any contaminated materials by contacting a licensed professional waste disposal service.[1] All disposal practices must be in accordance with applicable local, state, and federal laws and regulations. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
